Vegfr-2-IN-30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H23ClN6O4S2 |
|---|---|
Molecular Weight |
607.1 g/mol |
IUPAC Name |
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H23ClN6O4S2/c29-24-14-15-25(33-32-24)34-41(38,39)21-12-10-20(11-13-21)30-26(36)18-40-28-31-23-9-5-4-8-22(23)27(37)35(28)17-16-19-6-2-1-3-7-19/h1-15H,16-18H2,(H,30,36)(H,33,34) |
InChI Key |
YUPIIDJKIACQNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NN=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Vegfr-2-IN-30: Mechanism and Role in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Angiogenesis and VEGFR-2
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental biological process essential for growth, tissue repair, and reproduction.[1] However, this process is also a hallmark of several pathologies, most notably cancer, where tumors induce angiogenesis to secure the supply of oxygen and nutrients required for their growth and metastasis.[1][2]
A central regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] The VEGF family of ligands and their corresponding receptors (VEGFRs) are pivotal in mediating the complex steps of angiogenesis, including endothelial cell proliferation, migration, survival, and vascular permeability.[3] Among the three main VEGF receptors, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is the primary mediator of the mitogenic, chemotactic, and survival signals in endothelial cells. Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its cytoplasmic domain, initiating a cascade of downstream signaling pathways. Given its critical role, VEGFR-2 has become a well-established and extensively researched target for the development of anti-angiogenic therapies aimed at inhibiting tumor growth. Small molecule tyrosine kinase inhibitors that target the ATP-binding site of VEGFR-2 are a major class of these therapeutic agents. This guide focuses on a specific compound, Vegfr-2-IN-30, detailing its inhibitory action, effects on angiogenesis, and the methodologies used for its characterization.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2. Like many tyrosine kinase inhibitors, it is designed to bind competitively to the ATP-binding site within the catalytic domain of the receptor. By occupying this site, this compound prevents the binding of ATP, thereby blocking the trans-autophosphorylation of the receptor that occurs upon VEGF ligand binding. This inhibition effectively halts the initiation of the downstream signal transduction cascade, preventing the cellular responses crucial for angiogenesis, such as proliferation and migration.
The inhibitory profile of this compound is not entirely specific to VEGFR-2. It also demonstrates activity against other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1), albeit with lower potency. This multi-targeted profile is common among kinase inhibitors and can contribute to a broader anti-tumor effect.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound, providing a clear overview of its biochemical potency and cellular effects.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC₅₀ (nM) |
|---|---|
| VEGFR-2 | 66 |
| FGFR1 | 82 |
| EGFR | 98 |
| PDGFR | 180 |
(Data sourced from MedChemExpress)
Table 2: Cellular Activity Profile
| Cell Line / Assay | Concentration | Incubation Time | Effect |
|---|---|---|---|
| UO-31 (Cancer Cell Line) | 10 µM | - | 35% inhibition of cell growth |
| HUVEC (Endothelial Cells) | 10 µg/mL | 72 h | 58.52% inhibition of cell migration |
| UO-31 (Cancer Cell Line) | 5.29 µM | 24 h | Cell cycle arrest at S phase |
| UO-31 (Cancer Cell Line) | 5.29 µM | 24 h | Increase in early apoptotic cells (0.61% to 23.51%) |
| UO-31 (Cancer Cell Line) | 5.29 µM | 24 h | Increase in late apoptotic cells (0.13% to 9.28%) |
| UO-31 (Cancer Cell Line) | 5.29 µM | 24 h | Increased Bax level, decreased Bcl-2 level |
(Data sourced from MedChemExpress)
Visualizing the Mechanism and Workflow
VEGFR-2 Signaling and Point of Inhibition
The following diagram illustrates the primary signaling cascades initiated by VEGFR-2 activation and highlights the point at which this compound exerts its inhibitory effect.
References
Vegfr-2-IN-30: A Technical Guide on Its Effects on Endothelial Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Compound Data: Vegfr-2-IN-30
Available data on the inhibitory activity of this compound is summarized below. It is important to note the absence of specific data on its direct impact on endothelial cell proliferation.
| Parameter | Value | Cell Line/System | Reference |
| VEGFR-2 IC50 | 66 nM | Biochemical Assay | [1] |
| PDGFR IC50 | 180 nM | Biochemical Assay | [1] |
| EGFR IC50 | 98 nM | Biochemical Assay | [1] |
| FGFR1 IC50 | 82 nM | Biochemical Assay | [1] |
| HUVEC Cell Migration | 58.52% inhibition | HUVEC | [1] |
| Concentration | 10 µg/mL | ||
| Incubation Time | 72 h |
Note: The provided data on HUVEC cell migration suggests that this compound is active on endothelial cells. However, direct evidence of its effect on proliferation is currently lacking.
VEGFR-2 Signaling and Proliferation
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events that ultimately drive endothelial cell proliferation. A simplified representation of this pathway is depicted below.
References
The Impact of Apatinib on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key process within the TME is angiogenesis, the formation of new blood vessels, which is essential for providing tumors with the nutrients and oxygen they need to grow. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, making it a prime target for anti-cancer therapies. Apatinib, a small-molecule tyrosine kinase inhibitor, selectively targets the intracellular ATP binding site of VEGFR-2, effectively blocking downstream signaling pathways and inhibiting angiogenesis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of Apatinib and its multifaceted effects on the tumor microenvironment, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Mechanism of Action
Apatinib exerts its anti-tumor effects primarily by inhibiting the autophosphorylation of VEGFR-2, which is a critical step in its activation.[3] This blockade disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4] By doing so, Apatinib effectively curtails the formation of new blood vessels that tumors rely on for growth and metastasis. Beyond its anti-angiogenic properties, Apatinib has been shown to modulate the tumor immune microenvironment, transforming it from an immunosuppressive to an immune-permissive state.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the effects of Apatinib on the tumor microenvironment.
Table 1: Effect of Apatinib on Tumor Growth and Angiogenesis in a Lewis Lung Carcinoma (LLC) Mouse Model
| Treatment Group | Dose (mg/kg/day) | Tumor Volume Reduction vs. Control (Day 21) | Microvessel Density (CD31+ area) Reduction vs. Control (Day 14) | Pericyte Coverage (α-SMA+/CD31+ ratio) Increase vs. Control (Day 7) |
| Apatinib (Low Dose) | 60 | Modest Decrease | Significant Decrease | Significant Increase |
| Apatinib (Intermediate Dose) | 120 | Significant Decrease | Data not specified | Data not specified |
| Apatinib (High Dose) | 180 | Greater Decrease than Low Dose | Data not specified | Data not specified |
Data compiled from a study by Zhao et al. (2019) in Cancer Immunology Research.
Table 2: Modulation of the Tumor Immune Microenvironment by Low-Dose Apatinib in an LLC Mouse Model
| Treatment Group | Dose (mg/kg/day) | Change in CD8+ T Cell Infiltration (Day 7) vs. Control | Change in Tumor-Associated Macrophage (TAM) Recruitment (Day 14) vs. Control | Change in Serum TGFβ Levels (Day 14) vs. Control |
| Apatinib (Low Dose) | 60 | Significant Increase | Significant Reduction | Significant Decrease |
Data compiled from a study by Zhao et al. (2019) in Cancer Immunology Research.
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the effects of Apatinib on the tumor microenvironment.
In Vivo Tumor Xenograft Model
-
Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Inoculation: Subcutaneous injection of LLC cells into the flank of the mice.
-
Treatment Regimen: Apatinib administered daily by oral gavage at doses of 50, 60, 120, 150, 180, or 200 mg/kg. Control group receives the vehicle (e.g., CMC).
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Endpoint Analysis: At specified time points, tumors are excised for immunohistochemistry, immunofluorescence, and flow cytometry analysis. Serum may be collected for cytokine analysis.
Immunofluorescence Staining for Vascular Normalization
-
Tissue Preparation: Excised tumors are embedded in OCT compound and snap-frozen.
-
Sectioning: 5-10 µm thick sections are cut using a cryostat.
-
Antibodies:
-
Primary Antibodies: Rat anti-mouse CD31 (for endothelial cells) and Rabbit anti-mouse α-SMA (for pericytes).
-
Secondary Antibodies: Fluorescently-labeled goat anti-rat and goat anti-rabbit antibodies.
-
-
Staining Procedure:
-
Fix tissue sections in cold acetone.
-
Block non-specific binding with a blocking buffer (e.g., containing BSA and goat serum).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies.
-
Mount with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Images are captured using a fluorescence microscope. Vascular density is quantified by measuring the CD31-positive area, and pericyte coverage is determined by the ratio of α-SMA-positive area to CD31-positive area.
Flow Cytometry for Immune Cell Infiltration
-
Tumor Digestion: Excised tumors are mechanically minced and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, F4/80 for macrophages).
-
Data Acquisition: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage and absolute number of different immune cell populations within the tumor are quantified using analysis software.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Apatinib and a typical experimental workflow.
Caption: Apatinib's mechanism of action on the VEGFR-2 signaling pathway.
Caption: A typical experimental workflow for preclinical evaluation of Apatinib.
Impact on the Tumor Immune Microenvironment
Apatinib's influence extends beyond its anti-angiogenic effects to the intricate network of immune cells within the TME. By normalizing tumor vasculature, Apatinib can alleviate hypoxia, a condition known to promote an immunosuppressive environment. Studies have shown that low-dose Apatinib can increase the infiltration of cytotoxic CD8+ T cells into the tumor, which are critical for anti-tumor immunity. Concurrently, it reduces the recruitment of tumor-associated macrophages (TAMs), particularly the M2-like phenotype that supports tumor growth and suppresses immune responses. Apatinib has also been observed to decrease the levels of immunosuppressive cytokines such as TGFβ. This remodeling of the TME from "cold" (immunosuppressed) to "hot" (immuno-active) provides a strong rationale for combining Apatinib with immunotherapies like PD-1/PD-L1 checkpoint inhibitors, with studies showing synergistic anti-tumor effects.
Conclusion
Apatinib is a potent VEGFR-2 inhibitor that demonstrates significant anti-tumor activity through a dual mechanism: the direct inhibition of angiogenesis and the favorable modulation of the tumor immune microenvironment. The quantitative data from preclinical studies consistently show its efficacy in reducing tumor growth and vascularity while promoting an anti-tumor immune response. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing studies to further investigate the effects of Apatinib and similar targeted therapies. The visualization of its signaling pathways and experimental workflows offers a clear understanding of its mechanism and evaluation process. For drug development professionals, the compelling preclinical and clinical evidence for Apatinib's role in overcoming the immunosuppressive TME highlights its potential as a combination partner for immunotherapies, a strategy that holds great promise for improving patient outcomes in a variety of solid tumors.
References
- 1. Apatinib as first-line treatment in patients with advanced hepatocellular carcinoma: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
- 4. Apatinib induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-30: A Technical Overview of a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis by promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] Consequently, the inhibition of VEGFR-2 signaling has emerged as a promising strategy in cancer therapy.[3][4] Vegfr-2-IN-30 is a novel small molecule inhibitor of VEGFR-2 that has demonstrated potential as an anti-cancer agent through its anti-proliferative, anti-angiogenic, and apoptotic effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting the kinase activity of VEGFR-2. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. By blocking the ATP-binding site of the VEGFR-2 kinase domain, this compound inhibits its autophosphorylation and subsequent activation of these downstream signaling events, thereby disrupting tumor angiogenesis.
Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against VEGFR-2 and other related kinases. Furthermore, it has shown significant anti-proliferative and anti-angiogenic effects in cell-based assays.
Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases.
| Kinase | IC50 (nM) |
| VEGFR-2 | 66 |
| PDGFR | 180 |
| EGFR | 98 |
| FGFR1 | 82 |
| Data sourced from MedChemExpress. |
Cellular Activity
The effects of this compound on cancer and endothelial cells are detailed below.
| Cell Line | Assay | Concentration | Effect |
| UO-31 (Renal Cancer) | Cell Growth | 10 µM | 35% inhibition |
| HUVEC (Endothelial) | Cell Migration | 10 µg/mL (72 h) | 58.52% inhibition |
| Data sourced from MedChemExpress. |
Experimental Protocols
While the specific protocols for generating the data on this compound are not publicly available, this section provides detailed, representative methodologies for the key experiments cited. These protocols are based on standard laboratory practices.
VEGFR-2 Kinase Assay (Representative Protocol)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay - Representative Protocol)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
UO-31 renal cancer cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed UO-31 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
HUVEC Migration Assay (Wound Healing Assay - Representative Protocol)
This assay evaluates the effect of a compound on the migration of endothelial cells.
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
This compound
-
6-well plates
-
Pipette tips for creating the "wound"
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow them to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and after a specified time (e.g., 24-72 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
-
Figure 2: Generalized experimental workflow for the preclinical evaluation of this compound.
Apoptotic Effects and Cell Cycle Arrest
This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells, further contributing to its anti-tumor activity.
| Cell Line | Assay | Concentration | Effect |
| UO-31 (Renal Cancer) | Cell Cycle Analysis | 5.29 µM (24 h) | Arrest at S-phase |
| UO-31 (Renal Cancer) | Apoptosis (Annexin V/PI) | 5.29 µM (24 h) | Induction of early and late apoptosis |
| UO-31 (Renal Cancer) | Western Blot | 5.29 µM (24 h) | Increased Bax levels, decreased Bcl-2 levels |
| Data sourced from MedChemExpress. |
The induction of apoptosis is a critical mechanism for many anti-cancer drugs. This compound promotes apoptosis by modulating the expression of key regulatory proteins, Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).
Figure 3: Logical relationship of this compound's effects on apoptosis and the cell cycle.
Conclusion and Future Directions
The available preclinical data indicate that this compound is a potent inhibitor of VEGFR-2 with significant anti-proliferative and anti-angiogenic activity in vitro. Its ability to induce apoptosis and cell cycle arrest in cancer cells further underscores its potential as a therapeutic agent.
However, a notable limitation in the current understanding of this compound is the absence of publicly available in vivo data. Further studies in animal models are crucial to evaluate its efficacy, pharmacokinetics, and safety profile in a physiological setting. The development of this compound will depend on the outcomes of these future in vivo investigations. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information as it becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry [arabjchem.org]
In vitro characterization of Vegfr-2-IN-30
An in-depth technical guide on the in vitro characterization of Vegfr-2-IN-30 for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in the process of angiogenesis, which is critical for tumor growth and metastasis.[1][2][3][4] As a receptor tyrosine kinase (RTK), VEGFR-2's activation through ligand binding initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5] this compound also demonstrates inhibitory activity against other kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1). This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities, and provides standardized protocols for its evaluation.
Biochemical Profile of this compound
The primary biochemical activity of this compound is the direct inhibition of kinase activity. Its potency and selectivity have been quantified through in vitro kinase assays.
Kinase Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The IC50 values for this compound against a panel of kinases are summarized below.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 66 |
| FGFR1 | 82 |
| EGFR | 98 |
| PDGFR | 180 |
| Table 1: Inhibitory activity of this compound against various receptor tyrosine kinases. Data sourced from MedchemExpress. |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a representative enzyme-linked immunosorbent assay (ELISA) method to determine the IC50 value of a compound against VEGFR-2.
Objective: To quantify the dose-dependent inhibition of VEGFR-2 kinase activity by this compound.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
96-well microplates.
-
ATP (Adenosine triphosphate).
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Stop solution (e.g., 2 N H2SO4).
-
This compound (serial dilutions).
Procedure:
-
Plate Coating: Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Addition: Prepare serial dilutions of this compound in kinase buffer. Add the diluted compound or vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Add the recombinant VEGFR-2 enzyme to the wells. Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km for VEGFR-2).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and wash the plates. Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plates again. Add TMB substrate and incubate in the dark until a blue color develops.
-
Measurement: Stop the color development by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Characterization of this compound
The anti-cancer effects of this compound are evaluated through a series of cell-based assays that measure its impact on cell proliferation, migration, cell cycle progression, and apoptosis.
Summary of In Vitro Cellular Effects
| Assay Type | Cell Line | Concentration | Duration | Result |
| Cell Growth Inhibition | UO-31 | 10 µM | - | 35% inhibition of cell growth. |
| Cell Migration Inhibition | HUVEC | 10 µg/mL | 72 h | Inhibited cell migration. |
| Cell Cycle Arrest | UO-31 | 5.29 µM | 24 h | Arrested cells at the S-phase. |
| Apoptosis Induction | UO-31 | 5.29 µM | 24 h | Increased early (23.51%) and late (9.28%) apoptotic cells. |
| Apoptotic Marker Modulation | UO-31 | 5.29 µM | 24 h | Increased Bax and active Caspase-3 levels; decreased Bcl-2 level. |
| Table 2: Summary of the observed cellular activities of this compound. |
Experimental Protocols: Cellular Assays
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., UO-31) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm. The absorbance is directly proportional to the number of viable cells.
Objective: To evaluate the effect of this compound on the migration of endothelial cells (e.g., HUVEC).
Procedure:
-
Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Objective: To determine the effect of this compound on cell cycle progression.
Procedure:
-
Treatment: Treat cells (e.g., UO-31) with this compound for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Rehydrate the cells, treat with RNase A, and stain with Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Objective: To quantify the induction of apoptosis by this compound.
Procedure:
-
Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells promptly by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Visualizing Signaling Pathways and Mechanisms
VEGFR-2 Signaling Cascade
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation, activating key downstream pathways that regulate cell proliferation and survival.
Caption: Simplified VEGFR-2 signaling pathways.
In Vitro Characterization Workflow
A logical workflow is essential for the comprehensive in vitro characterization of a kinase inhibitor.
Caption: Workflow for in vitro inhibitor characterization.
Proposed Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting VEGFR-2 signaling, leading to cell cycle arrest and the induction of apoptosis.
Caption: Mechanism of action for this compound.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Vegfr-2-IN-30: A Technical Guide to IC50 Value Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) value for Vegfr-2-IN-30, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the critical VEGFR-2 signaling pathway, presents quantitative data on the inhibitor's potency, and details a representative experimental protocol for IC50 determination, serving as a valuable resource for researchers in oncology and angiogenesis.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for tumor growth and metastasis. The binding of its ligand, VEGF-A, to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][2] Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established therapeutic strategy in oncology.
Quantitative Data: In Vitro IC50 of this compound
This compound has been identified as a potent inhibitor of VEGFR-2. Its inhibitory activity has been quantified through in vitro kinase assays, with the resulting IC50 values summarized below. For comparative purposes, the IC50 values against other related kinases are also presented, providing insight into the inhibitor's selectivity profile.
| Target Kinase | This compound IC50 (nM) |
| VEGFR-2 | 66 |
| PDGFR | 180 |
| EGFR | 98 |
| FGFR1 | 82 |
Data sourced from MedchemExpress[3]
VEGFR-2 Signaling Pathway
The activation of VEGFR-2 by VEGF-A triggers a complex network of intracellular signaling pathways, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These cascades ultimately lead to the cellular responses required for angiogenesis.
VEGFR-2 signaling cascade upon ligand binding.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay for IC50 Determination
The following protocol outlines a general procedure for determining the IC50 value of this compound against VEGFR-2 using a luminescence-based kinase assay. This method quantifies the amount of ADP produced in the kinase reaction, which is then converted to a light signal.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic kinase substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 10-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) for 100% kinase activity and wells without the kinase for background luminescence.
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant VEGFR-2 kinase and the poly(Glu, Tyr) substrate in the kinase assay buffer. Add this mixture (e.g., 5 µL) to all wells of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer (e.g., 2.5 µL) to all wells. The final ATP concentration should be at or near the Km value for VEGFR-2.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert the ADP generated to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence intensity in each well using a microplate reader.
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" or "maximum inhibition" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of a kinase inhibitor.
A generalized workflow for in vitro IC50 determination.
Conclusion
The in vitro kinase assay is an indispensable tool for the characterization of enzyme inhibitors like this compound. The determination of its IC50 value provides a quantitative measure of its potency against VEGFR-2, a critical parameter in the early stages of drug discovery and development. The methodologies and data presented in this guide serve as a foundational resource for researchers working to advance novel anti-angiogenic therapies.
References
Vegfr-2-IN-30 and S-Phase Cell Cycle Arrest: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-30" is not available in the public domain as of the last update. This guide will provide a comprehensive overview of the established mechanisms by which Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition can induce S-phase cell cycle arrest, using illustrative data from known VEGFR-2 inhibitors that exhibit this effect. This document is intended for researchers, scientists, and drug development professionals.
Introduction to VEGFR-2 and Cell Cycle Progression
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Upon binding its ligand, primarily VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, are pivotal in promoting endothelial cell proliferation, survival, and migration.[1][2]
The cell cycle is a tightly regulated process that governs cell division. It consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The transition between these phases is controlled by cyclins and cyclin-dependent kinases (CDKs). The S-phase is characterized by the replication of the cell's DNA. Disruption of the signaling pathways that drive cell cycle progression can lead to cell cycle arrest at specific checkpoints, providing a therapeutic window for anti-cancer strategies. Inhibition of VEGFR-2 has emerged as a promising approach to halt tumor growth by both preventing angiogenesis and by directly affecting the cancer cell cycle.
Mechanism of S-Phase Arrest by VEGFR-2 Inhibition
Inhibition of VEGFR-2 can lead to S-phase cell cycle arrest through the disruption of key signaling pathways necessary for DNA synthesis and progression from the S-phase to the G2/M phase. The primary mechanisms include:
-
Disruption of MAPK/ERK Signaling: The MAPK/ERK pathway, downstream of VEGFR-2, is crucial for the expression of proteins required for cell cycle progression, including cyclins that are active in the S-phase. Inhibition of VEGFR-2 dampens this pathway, leading to reduced levels of essential S-phase cyclins like Cyclin A and its partner kinase CDK2.
-
Inhibition of PI3K/Akt Pathway: The PI3K/Akt pathway promotes cell survival and proliferation. Its inhibition can lead to the upregulation of CDK inhibitors (CKIs) which can bind to and inactivate cyclin-CDK complexes, thereby halting cell cycle progression.
-
Induction of DNA Damage Response: Some VEGFR-2 inhibitors may induce replicative stress, leading to DNA damage and the activation of the S-phase checkpoint. This checkpoint activation prevents further DNA replication until the damage is repaired, effectively causing an S-phase arrest.
Quantitative Data on Cell Cycle Arrest by VEGFR-2 Inhibitors
The following tables summarize the effects of representative VEGFR-2 inhibitors on the cell cycle, with a focus on S-phase arrest.
Table 1: In Vitro VEGFR-2 Inhibitory Activity and Cytotoxicity
| Compound | Target Cell Line | VEGFR-2 IC50 (µM) | Cytotoxic IC50 (µM) | Reference |
| Compound 2l (Chalcone Derivative) | K562 | 0.42 ± 0.03 | 1.25 | |
| VS 8 | CD133+ CSCs | Not Reported | Not Reported |
Table 2: Effect of VEGFR-2 Inhibitors on Cell Cycle Distribution
| Compound | Concentration (µM) | Cell Line | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (DMSO) | - | K562 | 48.66 | 43.34 | 8.00 | |
| Compound 2l | 5 | K562 | 53.12 | 43.83 | 3.05 | |
| VS 8 | Not Reported | CD133+ CSCs | Not Reported | S-phase arrest reported | Not Reported |
Note: The data for Compound 2l shows a modest increase in the S-phase population alongside a more significant G1 arrest, suggesting a complex effect on cell cycle progression in K562 cells.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
Procedure:
-
Cell Harvest: Harvest approximately 1x10^6 cells and wash with PBS. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
BrdU Incorporation Assay for DNA Synthesis
This assay measures the rate of DNA synthesis by detecting the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU).
Materials:
-
BrdU labeling solution (10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNase I or HCl for DNA denaturation
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
Procedure:
-
BrdU Labeling: Incubate cells with BrdU labeling solution for a defined period (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.
-
DNA Denaturation: Treat the cells with DNase I or HCl to expose the incorporated BrdU.
-
Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the cells using a fluorescence microscope. The percentage of BrdU-positive cells represents the proportion of cells actively synthesizing DNA.
Western Blotting for S-Phase Regulatory Proteins
This protocol is used to detect the levels of key proteins involved in S-phase progression, such as Cyclin A and CDK2.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin A, anti-CDK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin A and CDK2, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
VEGFR-2 Signaling Pathway Leading to Cell Proliferation
Caption: VEGFR-2 signaling cascade promoting cell proliferation.
Experimental Workflow for Cell Cycle Arrest Analysis
Caption: Workflow for investigating cell cycle arrest.
Logical Relationship of this compound Induced S-Phase Arrest
Caption: Mechanism of VEGFR-2 inhibitor induced S-phase arrest.
Conclusion
While specific data for "this compound" is not currently available, the established role of VEGFR-2 in promoting cell proliferation provides a strong rationale for its inhibition as a therapeutic strategy. By disrupting key signaling pathways such as the MAPK/ERK and PI3K/Akt cascades, VEGFR-2 inhibitors can effectively induce cell cycle arrest, including at the S-phase. The experimental protocols and conceptual frameworks presented in this guide offer a robust approach for the investigation and characterization of novel VEGFR-2 inhibitors and their effects on cell cycle progression. Further research into specific inhibitors will undoubtedly provide more detailed insights into their precise mechanisms of action.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Vegfr-2-IN-30 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-30 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFR-2, this compound effectively disrupts the signaling pathways that promote endothelial cell proliferation, migration, and survival, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to assess its anti-angiogenic and anti-cancer properties.
Mechanism of Action
This compound is a multi-kinase inhibitor that primarily targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades. Key pathways affected include the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival. In cancer cells, this compound has been shown to induce cell cycle arrest at the S-phase and promote apoptosis.
Diagram of the VEGFR-2 Signaling Pathway and Inhibition by this compound
Caption: Simplified VEGFR-2 signaling cascade and the inhibitory action of this compound.
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| VEGFR-2 | 66 |
| PDGFR | 180 |
| EGFR | 98 |
| FGFR1 | 82 |
This data is provided by MedChemExpress and has not been independently confirmed.
Table 2: Cellular Activity of this compound in UO-31 Renal Cancer Cells
| Assay | Concentration (µM) | Observation |
| Cell Growth | 10 | 35% inhibition of cell growth |
| Cell Cycle | 5.29 | Arrest at S phase |
| Apoptosis | 5.29 | Induction of early and late apoptosis |
| Protein Expression | 5.29 | Increased Bax, decreased Bcl-2 levels |
This data is provided by MedChemExpress and has not been independently confirmed.
Table 3: Anti-angiogenic Activity of this compound in HUVECs
| Assay | Concentration (µg/mL) | Observation |
| Cell Migration | 10 | 58.52% inhibition of migration |
This data is provided by MedChemExpress and has not been independently confirmed.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Workflow for Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
The next day, prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test would be 0.01, 0.1, 1, 10, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of VEGFR-2 Phosphorylation
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2) and basal medium (EBM-2)
-
Recombinant human VEGF-A
-
This compound stock solution
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-phospho-Akt, anti-total Akt, anti-phospho-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in EBM-2 containing 0.5% FBS for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Endothelial Cell Tube Formation Assay
Materials:
-
HUVECs
-
EGM-2 and EBM-2 media
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
24-well or 48-well plates
-
This compound stock solution
-
Calcein AM (for fluorescent imaging)
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pipette 50-100 µL of cold Matrigel into each well of a pre-chilled 24-well or 48-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EBM-2 containing 2% FBS at a concentration of 2 x 10^5 cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM) and a pro-angiogenic stimulus like VEGF-A (e.g., 50 ng/mL).
-
Gently add 200 µL of the cell suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Examine the formation of tube-like structures using a phase-contrast microscope.
-
For quantification, capture images and measure parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest (e.g., UO-31)
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI)/RNase A staining solution
Protocol:
-
Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
Materials:
-
Cancer cell line of interest (e.g., UO-31)
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always consult the relevant product datasheets and safety information before use. The provided data is for illustrative purposes and should be independently verified.
Application Notes and Protocols for Vegfr-2-IN-30 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-30 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a critical target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in a variety of in vitro settings to assess its biological activity and mechanism of action.
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro assays.
| Assay Type | Cell Line/Target | Concentration | Duration | Effect |
| Kinase Inhibition | VEGFR-2 | 66 nM (IC50) | N/A | 50% inhibition of kinase activity |
| PDGFR | 180 nM (IC50) | N/A | 50% inhibition of kinase activity | |
| EGFR | 98 nM (IC50) | N/A | 50% inhibition of kinase activity | |
| FGFR1 | 82 nM (IC50) | N/A | 50% inhibition of kinase activity | |
| Cell Growth Inhibition | UO-31 (Renal Cancer) | 10 µM | Not Specified | 35% inhibition of cell growth |
| Cell Migration | HUVEC | 10 µg/mL | 72 hours | Inhibition of cell migration |
| Cell Cycle Arrest | UO-31 (Renal Cancer) | 5.29 µM | 24 hours | Arrests cells at the S phase |
| Apoptosis Induction | UO-31 (Renal Cancer) | 5.29 µM | 24 hours | Induces early and late apoptosis |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach, refer to the following diagrams.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the effects of this compound.
VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in kinase assay buffer).
-
Add the recombinant VEGFR-2 kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final volume of the reaction should be consistent in all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
UO-31 renal cancer cells (or other relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Seed UO-31 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
HUVEC Tube Formation Assay
Objective: To evaluate the anti-angiogenic potential of this compound by assessing its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel® or other basement membrane extract
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the solidified Matrigel®.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Observe the formation of tube-like structures under an inverted microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
UO-31 renal cancer cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed UO-31 cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound (e.g., 5.29 µM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
UO-31 renal cancer cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed UO-31 cells in 6-well plates.
-
Treat the cells with this compound (e.g., 5.29 µM) or vehicle control for 24 hours.
-
Harvest both the adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells based on their fluorescence.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits. For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols for Vegfr-2-IN-30 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a member of the receptor tyrosine kinase (RTK) family, is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Dysregulation of VEGFR-2 signaling is strongly associated with tumor growth and metastasis, making it a prime target for anticancer drug development.[1][3][4] Vegfr-2-IN-30 is a potent inhibitor of VEGFR-2 with an IC50 value of 66 nM. It has also been shown to inhibit other receptor tyrosine kinases such as PDGFR, EGFR, and FGFR1 at higher concentrations. This compound arrests cancer cells in the S-phase of the cell cycle and induces both early and late apoptosis.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound and similar compounds. The described methodologies will enable researchers to assess the inhibitory effect of test compounds on VEGFR-2 signaling, cell viability, and angiogenesis-related processes.
Signaling Pathway and Mechanism of Action
Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. This compound exerts its inhibitory effect by targeting the kinase activity of VEGFR-2, thereby blocking these downstream signaling events.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Detecting p-VEGFR-2 Inhibition by Vegfr-2-IN-30 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Western blotting to assess the inhibitory effect of Vegfr-2-IN-30 on the phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/Akt and PLCγ/MAPK pathways, which are critical for endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, including cancer, making it a key target for therapeutic intervention.
This compound is a potent inhibitor of VEGFR-2 with a reported IC50 of 66 nM. This small molecule inhibitor is designed to block the kinase activity of VEGFR-2, thereby preventing its autophosphorylation and subsequent downstream signaling. Western blotting is a fundamental technique to qualitatively and quantitatively measure the extent of this inhibition by detecting the levels of phosphorylated VEGFR-2 (p-VEGFR-2) in cell lysates.
VEGFR-2 Signaling Pathway and Inhibition
The binding of VEGF to VEGFR-2 initiates a complex signaling network. The diagram below illustrates the major pathways activated upon VEGFR-2 phosphorylation and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table presents hypothetical data from a Western blot analysis demonstrating the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound. This data is for illustrative purposes and actual results may vary.
| This compound Conc. (nM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.88 | 12% |
| 50 | 0.55 | 45% |
| 100 | 0.30 | 70% |
| 250 | 0.15 | 85% |
| 500 | 0.08 | 92% |
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and performing a Western blot to detect p-VEGFR-2.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for studying angiogenesis and VEGFR-2 signaling.
-
Culture Conditions: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Starvation: To reduce basal receptor phosphorylation, starve the cells in a basal medium (EBM-2) with 0.5% Fetal Bovine Serum (FBS) for 4-6 hours before treatment.[2]
-
Inhibitor Treatment: Pretreat the starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) or a vehicle control (DMSO) for 1-2 hours.[2]
-
VEGF Stimulation: Induce VEGFR-2 phosphorylation by stimulating the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[2]
Western Blot Protocol for p-VEGFR-2
Caption: A typical workflow for Western blot analysis of p-VEGFR-2.
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control such as GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. The level of p-VEGFR-2 should be normalized to the total VEGFR-2 for each sample.
-
References
Application Notes and Protocols for Vegfr-2-IN-30 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-30 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. With an IC50 of 66 nM for VEGFR-2, this compound also exhibits inhibitory activity against other receptor tyrosine kinases such as PDGFR, EGFR, and FGFR1 at higher concentrations.[1] In vitro studies have demonstrated that this compound can induce cell cycle arrest at the S-phase and promote both early and late apoptosis in cancer cells.[1] Furthermore, it has been shown to inhibit the migration of human umbilical vein endothelial cells (HUVEC), a critical process in the formation of new blood vessels.[1] These findings suggest that this compound holds potential as an anti-angiogenic and anti-tumor agent.
This document provides detailed application notes and a general protocol for the administration of this compound in mouse models, based on its in-vitro characteristics and established methodologies for similar small molecule kinase inhibitors. Due to the current lack of published in-vivo data specifically for this compound, the provided protocols should be considered as a starting point and will require optimization for specific experimental contexts.
Mechanism of Action and Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in vasculogenesis and angiogenesis.[2] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability. This compound, as a competitive inhibitor, likely binds to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the available in-vitro quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against various kinases.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 66 |
| PDGFR | 180 |
| EGFR | 98 |
| FGFR1 | 82 |
| Data sourced from MedchemExpress. |
Table 2: In-vitro effects of this compound on cell lines.
| Cell Line | Concentration | Incubation Time | Effect |
| UO-31 | 10 µM | - | 35% inhibition of cell growth |
| HUVEC | 10 µg/mL | 72 h | 58.52% inhibition of cell migration |
| UO-31 | 5.29 µM | 24 h | Cell cycle arrest at S phase |
| UO-31 | 5.29 µM | 24 h | Increased early and late apoptosis |
| Data sourced from MedchemExpress. |
Experimental Protocols
General Protocol for In Vivo Administration of this compound in Mouse Tumor Models
Disclaimer: This is a general protocol based on common practices for small molecule kinase inhibitors and has not been specifically validated for this compound. Researchers must perform pilot studies to determine the optimal dose, schedule, and vehicle for their specific mouse model and experimental goals.
4.1.1. Materials
-
This compound (powder)
-
Vehicle (select one or more for optimization):
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Polyethylene glycol 400 (PEG400)
-
5% (v/v) Tween 80 in sterile saline
-
5% (v/v) N,N-Dimethylacetamide (DMA), 40% (v/v) PEG400, 55% (v/v) sterile saline
-
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Syringes and needles (appropriate gauge for the administration route)
-
Animal balance
-
Sonicator or vortex mixer
4.1.2. Formulation Preparation (Example using 0.5% CMC-Na)
-
Prepare a sterile 0.5% (w/v) CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water. Stir until fully dissolved. Autoclave or filter-sterilize the solution.
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
In a sterile tube, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to create a uniform suspension. Ensure the final concentration is appropriate for the intended dose and a manageable administration volume (typically 5-10 mL/kg for oral gavage or intraperitoneal injection).
4.1.3. Administration
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Dose Determination: Based on in-vitro potency and data from similar compounds, a starting dose range of 10-50 mg/kg/day could be explored in pilot studies. Dose escalation studies are recommended to determine the maximum tolerated dose (MTD).
-
Administration Route:
-
Oral Gavage (p.o.): This is a common route for small molecule inhibitors. Administer the prepared formulation using a gavage needle.
-
Intraperitoneal Injection (i.p.): This route can also be used. Ensure proper injection technique to avoid injury to internal organs.
-
-
Dosing Schedule: A once-daily (q.d.) or twice-daily (b.i.d.) dosing schedule is typical. The frequency should be determined based on pharmacokinetic studies if possible, or empirically through efficacy and tolerability assessments.
-
Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and altered grooming. Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
Caption: General experimental workflow for in-vivo efficacy studies.
Considerations and Optimization
-
Solubility: this compound is a small molecule that may have low aqueous solubility. It is crucial to select an appropriate vehicle to ensure consistent and effective delivery. Testing different formulations is highly recommended.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): If resources permit, conducting PK studies to determine the half-life, bioavailability, and exposure of this compound will greatly inform the dosing schedule. PD studies, such as measuring the phosphorylation of VEGFR-2 in tumor tissue at different time points after dosing, can confirm target engagement.
-
Toxicity: Closely monitor animals for any adverse effects. If significant toxicity is observed, consider reducing the dose or frequency of administration.
-
Combination Therapy: this compound could be evaluated in combination with other anti-cancer agents, such as chemotherapy or immunotherapy, to explore potential synergistic effects.
-
Tumor Model Selection: The choice of the mouse tumor model (e.g., xenograft, syngeneic, genetically engineered model) will depend on the specific research question. The tumor microenvironment can significantly influence the response to anti-angiogenic therapies.
Conclusion
This compound is a promising VEGFR-2 inhibitor with demonstrated in-vitro anti-cancer and anti-angiogenic properties. While in-vivo data is currently limited, the provided general protocol and considerations offer a solid foundation for designing and conducting preclinical studies in mouse models. Careful optimization of the formulation, dose, and schedule is essential to accurately evaluate the therapeutic potential of this compound.
References
Application Notes and Protocols for Vegfr-2-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-30 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in the process of angiogenesis—the formation of new blood vessels.[1] Angiogenesis is a critical process in tumor growth and metastasis. By binding to VEGFR-2, VEGF-A initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3] this compound selectively blocks this signaling, thereby inhibiting the proliferation and migration of endothelial cells and inducing apoptosis in cancer cells.[1] In addition to its high affinity for VEGFR-2, this compound also shows inhibitory activity against other receptor tyrosine kinases such as PDGFR, EGFR, and FGFR1.[1] These characteristics make it a valuable tool for research in oncology and drug development.
This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings.
Physicochemical and Biological Data
The following table summarizes the key quantitative data for this compound. Proper handling and storage are crucial for maintaining the compound's stability and activity.
| Property | Value | Source |
| Chemical Formula | C₂₈H₂₃ClN₆O₄S₂ | |
| Molecular Weight | 623.11 g/mol | Calculated from Formula |
| IC₅₀ (VEGFR-2) | 66 nM | |
| IC₅₀ (Other Kinases) | EGFR: 98 nM, FGFR1: 82 nM, PDGFR: 180 nM | |
| Appearance | Solid Powder | General Knowledge |
| Primary Solvent | DMSO | General Knowledge |
Experimental Protocols
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound powder and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh a specific amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.23 mg of this compound.
-
Calculation:
-
Weight (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weight (mg) = 10 mmol/L x 0.001 L x 623.11 g/mol x 1000 mg/g = 6.23 mg
-
-
-
Dissolve: Add the appropriate volume of DMSO to the weighed powder. To prepare a 10 mM solution with 6.23 mg of powder, add 1 mL of DMSO.
-
Solubilize: Cap the tube securely and vortex thoroughly to dissolve the compound. If necessary, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Store: Store the aliquots at -20°C or -80°C for long-term stability. When stored at -20°C, the solution should be used within one month; at -80°C, it can be stable for up to six months. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Visualized Workflows and Pathways
To facilitate understanding, the following diagrams illustrate the stock solution preparation workflow and the targeted biological pathway.
Caption: Workflow for preparing a 10 mM this compound stock solution.
Caption: this compound inhibits key angiogenesis signaling pathways.
References
Application Notes and Protocols: Immunohistochemistry for VEGFR-2 in Tissues Treated with Vegfr-2-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for normal physiological functions such as wound healing but is also a hallmark of cancer, where it supports tumor growth and metastasis.[2] Vegfr-2-IN-30 is a potent inhibitor of VEGFR-2 with an IC50 of 66 nM.[3] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, it blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[3] this compound has also been shown to inhibit other receptor tyrosine kinases such as PDGFR, EGFR, and FGFR1 at higher concentrations. In cancer cells, this inhibition can lead to cell cycle arrest at the S-phase and induce apoptosis.
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of VEGFR-2 in formalin-fixed, paraffin-embedded (FFPE) tissues, with special considerations for tissues treated with the VEGFR-2 inhibitor, this compound. The protocol is intended to assist researchers in assessing the in-situ expression and localization of VEGFR-2 and evaluating the pharmacodynamic effects of this compound in preclinical models.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound based on in vitro studies. Researchers performing IHC on treated tissues can use this information as a reference for expected biological effects.
| Parameter | Cell Line | Concentration | Result | Reference |
| IC50 (VEGFR-2) | N/A | 66 nM | Potent inhibition of VEGFR-2 kinase activity. | |
| IC50 (PDGFR) | N/A | 180 nM | Inhibition of PDGFR kinase activity. | |
| IC50 (EGFR) | N/A | 98 nM | Inhibition of EGFR kinase activity. | |
| IC50 (FGFR1) | N/A | 82 nM | Inhibition of FGFR1 kinase activity. | |
| Cell Growth Inhibition | UO-31 | 10 µM | 35% inhibition of cell growth. | |
| Cell Migration Inhibition | HUVEC | 10 µg/mL (72 h) | 58.52% inhibition of cell migration. | |
| Apoptosis Induction | UO-31 | 5.29 µM (24 h) | Increase in early apoptotic cells from 0.61% to 23.51% and late apoptotic cells from 0.13% to 9.28%. |
VEGFR-2 Signaling Pathway and Inhibition by this compound
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, migration, and permeability. This compound, as a competitive inhibitor of the ATP-binding site, prevents this autophosphorylation and subsequent signal transduction.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for VEGFR-2 Immunohistochemistry
The following diagram outlines the major steps for performing immunohistochemistry on FFPE tissues.
Caption: Experimental workflow for VEGFR-2 immunohistochemistry.
Detailed Protocol: VEGFR-2 Immunohistochemistry on FFPE Tissues
This protocol is adapted from standard, validated methods for VEGFR-2 IHC and should be optimized for your specific antibody, tissue type, and experimental conditions.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3% in PBS or Methanol)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)
-
Primary Antibody: Rabbit or Mouse anti-VEGFR-2 antibody (use at manufacturer's recommended dilution)
-
HRP-conjugated Goat anti-Rabbit or anti-Mouse secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting Medium
-
Humidified chamber
Procedure:
Day 1: Deparaffinization, Rehydration, and Antigen Retrieval
-
Deparaffinization:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse slides in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse slides in 70% Ethanol: 1 change, 3 minutes.
-
-
Rehydration:
-
Rinse slides in deionized water: 2 changes, 5 minutes each.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
Day 1: Staining 4. Endogenous Peroxidase Blocking:
- Incubate slides in 3% Hydrogen Peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
- Rinse slides with Wash Buffer: 3 changes, 5 minutes each.
- Blocking Non-specific Binding:
- Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
- Primary Antibody Incubation:
- Dilute the primary anti-VEGFR-2 antibody in Blocking Buffer to its optimal concentration.
- Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber. For negative controls, incubate a slide with Blocking Buffer only.
Day 2: Detection and Mounting 7. Washing:
- Rinse slides with Wash Buffer: 3 changes, 5 minutes each.
- Secondary Antibody Incubation:
- Incubate slides with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
- Rinse slides with Wash Buffer: 3 changes, 5 minutes each.
- Detection:
- Prepare the DAB substrate solution immediately before use.
- Incubate slides with the DAB solution until the desired brown staining intensity develops (typically 1-10 minutes). Monitor under a microscope.
- Stop the reaction by immersing the slides in deionized water.
- Counterstaining:
- Immerse slides in Hematoxylin for 30 seconds to 2 minutes to stain cell nuclei blue.
- Rinse slides thoroughly in tap water.
- Dehydration and Mounting:
- Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
- Clear in Xylene: 2 changes, 5 minutes each.
- Apply a coverslip using a permanent mounting medium.
Considerations for this compound Treated Tissues
When analyzing tissues treated with this compound, the primary goal is often to assess the pharmacodynamic effects of the inhibitor. This may involve looking for changes in:
-
VEGFR-2 Expression Levels: While this compound inhibits the kinase activity, it may not necessarily lead to a decrease in the total amount of VEGFR-2 protein. In some cases, feedback mechanisms could even upregulate receptor expression.
-
VEGFR-2 Phosphorylation: To directly assess the inhibitory effect, an IHC protocol using an antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) would be ideal. The protocol would be similar, but requires a specific phospho-antibody.
-
Downstream Markers: Evaluating the expression of downstream markers of angiogenesis, such as CD31 (a marker of endothelial cells) to assess vessel density, or Ki-67 to assess proliferation of endothelial cells.
Quantitative Analysis of IHC Data
Visual assessment of IHC staining can be subjective. Quantitative analysis using digital image analysis software is recommended for an unbiased evaluation of staining intensity and distribution.
General Approach:
-
Image Acquisition: Digitize the stained slides using a whole-slide scanner or a microscope equipped with a digital camera at high resolution.
-
Region of Interest (ROI) Selection: Define the specific areas within the tissue to be analyzed (e.g., tumor tissue, surrounding stroma).
-
Color Deconvolution: Separate the brown DAB stain from the blue Hematoxylin counterstain using algorithms like the CMYK model.
-
Thresholding and Quantification: Set a threshold to distinguish positive staining from the background. The software can then calculate various parameters:
-
Percentage of Positive Area: The fraction of the ROI that is positively stained.
-
Staining Intensity: Measured on a continuous scale (e.g., optical density). This is more precise than manual scoring.
-
H-Score: A combined score that considers both the percentage of positive cells and their staining intensity (e.g., H-Score = Σ (intensity level × percentage of cells at that intensity)).
-
By applying these quantitative methods to both control and this compound treated tissues, researchers can obtain robust, reproducible data on the in-situ effects of the inhibitor on VEGFR-2 expression and downstream angiogenesis markers.
References
Application Notes and Protocols: Vegfr-2-IN-30 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1][2][3] Its activation promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][4] Inhibiting the VEGFR-2 signaling pathway is a well-established strategy to disrupt tumor angiogenesis and impede cancer progression. Vegfr-2-IN-30 is a potent inhibitor of VEGFR-2 with a reported IC50 of 66 nM. It also exhibits inhibitory activity against other tyrosine kinases such as PDGFR, EGFR, and FGFR1. Preclinical data suggests that this compound can induce S-phase cell cycle arrest and apoptosis in cancer cells.
Combining anti-angiogenic agents like this compound with traditional cytotoxic chemotherapy presents a promising therapeutic strategy. This approach can enhance the efficacy of chemotherapy by normalizing the tumor vasculature, thereby improving drug delivery to the tumor microenvironment, and by simultaneously targeting both the tumor cells and their supporting vasculature. These application notes provide an overview of the preclinical data for this compound and detailed protocols for evaluating its synergistic potential in combination with other chemotherapy agents.
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGF-A, upon binding to VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration. By inhibiting VEGFR-2, this compound blocks these downstream signals, leading to the inhibition of angiogenesis.
Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Data Presentation
Preclinical Activity of this compound (Single Agent)
The following table summarizes the reported in vitro activity of this compound as a single agent.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 66 nM | VEGFR-2 | |
| 180 nM | PDGFR | ||
| 98 nM | EGFR | ||
| 82 nM | FGFR1 | ||
| Cell Growth Inhibition | 35% at 10 µM | UO-31 | |
| Cell Migration Inhibition | 58.52% at 10 µg/mL (72h) | HUVEC | |
| Apoptosis Induction | Increase in early and late apoptotic cells | UO-31 | |
| Cell Cycle Arrest | S-phase arrest | UO-31 |
Illustrative In Vivo Efficacy of this compound in Combination with Chemotherapy
While specific in vivo combination data for this compound is not yet published, the following table illustrates the expected synergistic anti-tumor activity based on preclinical studies of other VEGFR-2 inhibitors in combination with standard chemotherapy agents.
| Treatment Group | Tumor Growth Delay (TGD) in Days (Illustrative) | Tumor Growth Inhibition (TGI) (%) (Illustrative) | Notes |
| Vehicle Control | 0 | 0 | - |
| This compound (e.g., 40 mg/kg, p.o.) | 6 | 45 | Expected single-agent activity. |
| Paclitaxel (e.g., 15 mg/kg, i.v.) | 10 | 65 | Standard chemotherapeutic agent. |
| This compound + Paclitaxel | 14 | 85 | Expected synergistic effect. |
| Doxorubicin (e.g., 2 mg/kg, i.v.) | 8 | 55 | Standard chemotherapeutic agent. |
| This compound + Doxorubicin | 12 | 78 | Expected enhanced anti-tumor activity. |
Experimental Protocols
Experimental Workflow for Combination Studies
The following diagram outlines a typical workflow for evaluating the combination of this compound with a chemotherapy agent.
Figure 2: General experimental workflow for in vitro and in vivo combination studies.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with a chemotherapy agent on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HUVEC, UO-31, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Paclitaxel, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. A common approach is a 5x5 matrix layout to test various concentration combinations.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a preclinical mouse model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Cancer cell line for xenograft (e.g., H460, Colo-205)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Chemotherapy agent formulated for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in 100-200 µL of PBS (can be mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 40-60 mg/kg, daily, p.o.)
-
Group 3: Chemotherapy agent (e.g., Paclitaxel, 15 mg/kg, i.v., on specific days)
-
Group 4: this compound + Chemotherapy agent
-
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 2-4 weeks). Measure tumor volumes and body weights 2-3 times per week. Efficacy is often assessed as Tumor Growth Delay (TGD) or Tumor Growth Inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3), and Western blotting to assess the inhibition of VEGFR-2 phosphorylation.
Conclusion
This compound is a promising VEGFR-2 inhibitor with potential for use in combination cancer therapy. The provided protocols offer a framework for the preclinical evaluation of its synergistic effects with standard chemotherapy agents. Such studies are crucial for elucidating the therapeutic potential and mechanism of action of novel combination regimens in oncology. Further investigation into the in vivo efficacy and safety profile of this compound in combination with various chemotherapeutics is warranted to advance its clinical development.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vegfr-2-IN-30 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Vegfr-2-IN-30 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the receptor's autophosphorylation and activation, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[2][3][4] this compound also shows inhibitory activity against other tyrosine kinases such as PDGFR, EGFR, and FGFR1 at higher concentrations.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is cell-line and assay-dependent. A good starting point is to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the desired effect) for your specific cell line and experimental endpoint. Based on available data, here are some reported effective concentrations:
-
VEGFR-2 Inhibition (enzymatic assay): The IC50 is 66 nM.
-
Cell Growth Inhibition (UO-31 cells): 10 µM resulted in 35% growth inhibition.
-
Cell Migration Inhibition (HUVEC cells): 10 µg/mL (approximately 22.9 µM, assuming a molecular weight of 436.5 g/mol ) for 72 hours.
-
Cell Cycle Arrest (UO-31 cells): 5.29 µM for 24 hours induced S-phase arrest.
-
Apoptosis Induction (UO-31 cells): 5.29 µM for 24 hours induced early and late apoptosis.
It is recommended to start with a broad range of concentrations (e.g., 10 nM to 10 µM) to establish a dose-response relationship in your experimental system.
Q3: How should I prepare and store this compound?
This compound is reported to be soluble in DMSO. For cell culture experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.1%) to minimize solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Is there any information on the in vivo dosage of this compound?
Currently, there is no publicly available data on the specific in vivo dosage and administration of this compound. However, for other small molecule VEGFR-2 inhibitors, daily oral doses in preclinical mouse models typically range from 10 to 100 mg/kg. The optimal dose will depend on the animal model, tumor type, and the formulation used. It is essential to conduct preliminary dose-finding and tolerability studies to determine the optimal and safe dose for your specific in vivo model.
Q5: How can I formulate this compound for in vivo studies?
For in vivo administration of poorly water-soluble compounds like many kinase inhibitors, common formulation strategies include:
-
Suspension: Suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, often with a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%).
-
Solution in a biocompatible solvent: Dissolving the compound in a mixture of solvents like PEG400, ethanol, and saline.
-
Lipid-based formulations: For some kinase inhibitors, lipid-based formulations can enhance oral absorption.
It is crucial to assess the stability and homogeneity of the formulation before administration.
Quantitative Data Summary
| Parameter | Cell Line/System | Concentration | Effect | Reference |
| IC50 (VEGFR-2) | Enzymatic Assay | 66 nM | 50% inhibition of VEGFR-2 kinase activity | |
| IC50 (PDGFR) | Enzymatic Assay | 180 nM | 50% inhibition of PDGFR kinase activity | |
| IC50 (EGFR) | Enzymatic Assay | 98 nM | 50% inhibition of EGFR kinase activity | |
| IC50 (FGFR1) | Enzymatic Assay | 82 nM | 50% inhibition of FGFR1 kinase activity | |
| Cell Growth Inhibition | UO-31 | 10 µM | 35% inhibition of cell growth | |
| Cell Migration Inhibition | HUVEC | 10 µg/mL (~22.9 µM) | Inhibition of cell migration after 72 hours | |
| Cell Cycle Arrest | UO-31 | 5.29 µM | S-phase arrest after 24 hours | |
| Apoptosis Induction | UO-31 | 5.29 µM | Induction of early and late apoptosis after 24 hours |
Experimental Protocols
Protocol 1: Cell Viability/Growth Inhibition Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Target cancer cell line (e.g., UO-31)
-
Complete culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Cell Migration Assay (Scratch/Wound Healing Assay)
Objective: To assess the effect of this compound on the migration of endothelial cells (e.g., HUVECs).
Materials:
-
HUVEC cells
-
Complete endothelial cell growth medium
-
This compound
-
DMSO
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs into a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Creating the Scratch: Once confluent, create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of this compound or vehicle control (DMSO). To distinguish between cell migration and proliferation, a low concentration of a proliferation inhibitor like Mitomycin C can be added, or serum-free/low-serum medium can be used.
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Subsequent Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, 24, 48, 72 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of this compound on the cell cycle distribution.
Materials:
-
Target cell line (e.g., UO-31)
-
Complete culture medium
-
This compound
-
DMSO
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line (e.g., UO-31)
-
Complete culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guides
General Troubleshooting for this compound Experiments
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibitory effect | - Inhibitor concentration is too low.- Incubation time is too short.- Inhibitor has degraded.- Cell density is too high. | - Perform a dose-response experiment with a wider concentration range.- Increase the incubation time.- Use a fresh aliquot of the stock solution.- Ensure cells are in the logarithmic growth phase. |
| High cytotoxicity at low concentrations | - Cell line is highly sensitive.- Off-target effects.- Solvent toxicity. | - Use a lower concentration range.- Confirm target engagement (e.g., by checking pVEGFR-2 levels via Western Blot).- Ensure the final DMSO concentration is ≤ 0.1%. |
| Inconsistent results | - Variability in cell culture conditions.- Inconsistent inhibitor preparation.- Pipetting errors. | - Standardize cell seeding density and passage number.- Prepare fresh working solutions for each experiment.- Ensure accurate and consistent pipetting. |
Troubleshooting for Specific Assays
Cell Migration (Scratch) Assay
| Issue | Possible Cause | Suggested Solution |
| Uneven scratch width | Inconsistent pressure or angle of the pipette tip. | Use a ruler or guide to create a straight scratch with consistent pressure. |
| Cells detaching from the plate edges | Scratching too hard or harsh washing. | Be gentle when creating the scratch and washing the cells. |
| Wound closure is too fast or slow in control | Inappropriate serum concentration. | Adjust the serum concentration in the medium to achieve a measurable migration rate in the control group over the desired time course. |
Apoptosis (Annexin V) Assay
| Issue | Possible Cause | Suggested Solution |
| High background in negative control | - Cells were harvested too harshly.- Over-incubation with Annexin V. | - Use a gentle cell detachment method (e.g., Accutase instead of Trypsin).- Adhere to the recommended incubation time. |
| High percentage of necrotic cells | - Compound concentration is too high, causing rapid cell death.- Cells were unhealthy before treatment. | - Use a lower concentration of this compound.- Ensure you are using healthy, log-phase cells. |
Cell Cycle Analysis
| Issue | Possible Cause | Suggested Solution |
| Poor resolution of cell cycle peaks | - Cell clumps.- Incorrect staining or acquisition. | - Filter the cell suspension before analysis.- Ensure proper fixation and staining, and run the flow cytometer at a low flow rate. |
| High debris in the sample | Cell death and fragmentation. | Gate out debris based on forward and side scatter properties during analysis. |
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
References
Vegfr-2-IN-30 stability in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Vegfr-2-IN-30 in different solvents. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year to maintain stability.[1]
Q2: Is there readily available data on the stability of this compound in common laboratory solvents like DMSO, ethanol, or aqueous buffers?
A2: Currently, there is limited publicly available data specifically detailing the stability of this compound in various solvents over extended periods at different temperatures. Due to the unique properties of each solvent and potential for degradation, it is highly recommended to perform a stability assessment in your specific experimental solvent and conditions.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is advisable to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a stock solution at a concentration that is at least 1000 times higher than the final working concentration to minimize the concentration of DMSO in the culture medium.[1] If you encounter solubility issues, gentle heating to 45°C or sonication can aid in dissolution.[1]
Q4: Can I use aqueous buffers to dissolve this compound directly?
A4: Many small molecules, particularly those designed as kinase inhibitors, exhibit poor solubility in aqueous solutions.[2] It is generally recommended to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution. This stock solution can then be diluted into your aqueous experimental buffer to the final working concentration. Direct dissolution in aqueous buffers may lead to precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in the stock solution upon storage. | - Poor solubility in the chosen solvent.- Compound degradation to an insoluble product. | - Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[3] |
| Inconsistent results between experiments. | - Inconsistent solution preparation.- Variable storage times or conditions of solutions. | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines. |
| Loss of compound activity in a cell-based assay. | - Degradation in the culture medium.- Adsorption to plasticware.- Poor cell permeability. | - Assess the compound's stability in the specific culture medium using the protocol below.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | - Compound degradation. | - Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light). |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Various Solvents
This protocol outlines a general method to determine the stability of this compound in a solvent of interest over time at different temperatures.
1. Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 10 µM in the desired experimental solvent (e.g., PBS, cell culture medium, ethanol/water mixture).
2. Incubation:
-
Aliquot the working solution into separate, sealed vials for each time point and temperature condition to avoid repeated freeze-thaw cycles.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
3. Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
4. Sample Analysis:
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the peak area of the parent compound (this compound) and look for the appearance of new peaks, which would indicate degradation products.
5. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the 0-hour time point.
-
Plot the percentage of the remaining compound against time for each temperature to determine the stability profile.
Data Presentation
Summarize your quantitative stability data in a table similar to the one below for each solvent tested.
Table 1: Stability of this compound in [Solvent Name]
| Temperature (°C) | Time (hours) | Remaining this compound (%) |
| 4 | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 25 | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 37 | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Visualizations
References
Technical Support Center: Preventing Vegfr-2-IN-30 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Vegfr-2-IN-30 precipitation in cell culture media. By following these guidelines, users can ensure the accurate and effective application of this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue, often attributed to several factors:
-
Poor Aqueous Solubility: Many kinase inhibitors are hydrophobic in nature, leading to low solubility in water-based media.[1][2]
-
High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in your specific cell culture medium.[1]
-
"Solvent Shock": This occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous cell culture medium.[1] The abrupt change in solvent polarity can cause the compound to "crash out" of the solution.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with the compound and affect its solubility.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of hydrophobic small molecules for in vitro studies. It is crucial, however, to maintain a low final concentration of DMSO in your cell culture to avoid cytotoxicity, typically at or below 0.5%.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can estimate the maximum soluble concentration using a serial dilution method. Prepare a high-concentration stock solution and perform serial dilutions in your cell culture medium. After incubating at your experimental temperature (e.g., 37°C), visually inspect for any signs of precipitation, such as cloudiness or crystals. For a more quantitative analysis, nephelometry can be used to detect undissolved particles by light scattering.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.
Step 1: Check Your Stock Solution
Ensure your this compound stock solution is completely dissolved. If you observe any precipitate in the stock, gently warm the solution or sonicate it briefly. If the precipitate persists, the stock concentration may be too high, and a new, lower concentration stock should be prepared.
Step 2: Optimize the Dilution Method
To avoid "solvent shock," employ a stepwise dilution method. Instead of adding a small volume of highly concentrated stock directly into a large volume of media, first, create an intermediate dilution of the stock in your solvent (e.g., DMSO). Then, add this intermediate dilution to your pre-warmed media while gently vortexing.
Step 3: Modify the Solvent System
For particularly challenging compounds, consider using a co-solvent. The addition of a biocompatible surfactant like Pluronic F-68 to the cell culture medium can help maintain solubility.
Step 4: Evaluate Media Formulation
The composition of your cell culture medium can significantly impact solubility. Consider the following:
-
Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, this may contribute to precipitation.
-
Test Different Media: If possible, test the solubility of this compound in alternative media formulations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a clear, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Accurately weigh the compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 2, 6, and 24 hours).
-
After each incubation period, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear is the approximate maximum soluble concentration for your experimental conditions.
Data Presentation
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solvating power for hydrophobic compounds. |
| Stock Solution Storage | -20°C or -80°C (aliquoted) | Prevents degradation from repeated freeze-thaw cycles. |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced cellular toxicity. |
| Dilution Method | Stepwise dilution | Avoids "solvent shock" and precipitation. |
| Incubation Temperature | 37°C | Mimics physiological conditions and affects solubility. |
Visualizations
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: A logical workflow to diagnose and resolve this compound precipitation.
References
Troubleshooting inconsistent results with Vegfr-2-IN-30
Welcome to the technical support center for Vegfr-2-IN-30. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It functions by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical processes in angiogenesis.
Q2: What are the known off-target effects of this compound?
While this compound is a potent VEGFR-2 inhibitor, it also exhibits inhibitory activity against other receptor tyrosine kinases, particularly at higher concentrations. As indicated by in vitro kinase assays, it can inhibit Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1] It is crucial to consider these off-target effects when interpreting experimental results, as they may contribute to the observed phenotype.
Q3: My results with this compound are inconsistent. What are the potential causes?
Inconsistent results can stem from several factors:
-
Compound Solubility and Stability: Ensure the compound is fully dissolved before use. Prepare fresh dilutions from a frozen stock for each experiment, as the stability of the compound in aqueous media over extended periods may be limited.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can all impact cellular response to the inhibitor. It is advisable to use cells within a consistent passage range and to serum-starve cells prior to treatment to reduce basal receptor activation.
-
Assay-Specific Variability: The specific parameters of your assay, such as cell seeding density, incubation times, and the concentration of growth factors used to stimulate VEGFR-2, can significantly influence the outcome.
-
Off-Target Effects: At higher concentrations, the off-target activities of this compound may lead to unexpected or inconsistent biological responses.
Q4: I am observing less inhibition of VEGFR-2 phosphorylation than expected. What should I check?
-
Inhibitor Concentration and Incubation Time: You may need to optimize the concentration of this compound and the pre-incubation time before stimulating with VEGF. A dose-response experiment is recommended to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
VEGF Stimulation: Ensure that the concentration and quality of the recombinant VEGF used for stimulation are appropriate. The timing of VEGF stimulation is also critical; typically, a short stimulation (10-15 minutes) is sufficient to observe robust VEGFR-2 phosphorylation.
-
Antibody Quality: Verify the specificity and efficacy of the primary antibody used for detecting phosphorylated VEGFR-2 (pVEGFR-2) in your western blot.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to VEGFR-2 inhibitors. This can be due to low VEGFR-2 expression or the activation of alternative signaling pathways.
Q5: The inhibitor is showing cytotoxicity in my cell line, even at low concentrations. How can I address this?
-
Confirm On-Target Toxicity: To determine if the cytotoxicity is due to the inhibition of VEGFR-2, you can perform a rescue experiment by adding exogenous factors that act downstream of VEGFR-2.
-
Assess Off-Target Toxicity: The observed cytotoxicity may be a result of the inhibitor's off-target effects. Consider using a structurally different VEGFR-2 inhibitor as a control to see if it produces a similar cytotoxic profile.
-
Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired inhibitory effect on VEGFR-2 signaling without causing significant cell death.
-
Use a Different Cell Line: If the cytotoxicity is specific to your chosen cell line, consider using an alternative cell line known to be sensitive to VEGFR-2 inhibition, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Quantitative Data Summary
The following table summarizes the in vitro kinase inhibitory activity of this compound against its primary target and known off-targets.
| Target | IC50 (nM) |
| VEGFR-2 | 66 |
| PDGFR | 180 |
| EGFR | 98 |
| FGFR1 | 82 |
| Data obtained from in vitro kinase assays.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., UO-31)
-
Complete cell culture medium
-
Serum-free medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Treatment: Remove the complete medium and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and gently shake to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-VEGFR-2
This protocol is designed to detect the inhibition of VEGF-induced VEGFR-2 phosphorylation in endothelial cells.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Endothelial cell basal medium (EBM-2) with 0.5% FBS
-
Recombinant human VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pVEGFR-2 (e.g., Tyr1175), anti-total VEGFR-2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Culture HUVECs in EGM-2. Before the experiment, starve the cells in EBM-2 with 0.5% FBS for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for pVEGFR-2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control (GAPDH or β-actin).
Protocol 3: HUVEC Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
This compound
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound or vehicle control.
-
Cell Seeding: Seed the HUVEC suspension (e.g., 1-2 x 10^4 cells) onto the solidified matrix in each well.
-
Incubation: Incubate the plate at 37°C for 4-16 hours.
-
Imaging and Analysis: Observe and photograph the formation of tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified diagram of the major VEGFR-2 signaling pathways.
Experimental Workflow for this compound
Caption: A logical workflow for experiments using this compound.
References
Technical Support Center: Characterizing Off-Target Effects of Novel VEGFR-2 Inhibitors
Disclaimer: Information regarding the specific inhibitor "Vegfr-2-IN-30" is not available in the public domain. This guide provides general advice and protocols for characterizing the off-target effects of novel small-molecule VEGFR-2 inhibitors based on established principles and data from analogous compounds.
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when investigating the selectivity of new VEGFR-2 inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of our target, VEGFR-2, but also see unexpected phenotypic changes in our cell line that don't correlate with VEGFR-2 inhibition alone. What could be the cause?
A1: Unexpected cellular effects are often attributable to off-target activity of the inhibitor. Small-molecule kinase inhibitors, particularly those targeting the ATP-binding pocket, can interact with multiple kinases due to structural similarities in this region[1]. Many VEGFR-2 inhibitors have been shown to affect other tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Fibroblast Growth Factor Receptors (FGFRs)[2][3]. It is crucial to perform a broad kinase screen to identify potential off-target interactions.
Q2: What are the most common off-target kinases for inhibitors targeting VEGFR-2?
A2: The catalytic domain of VEGFR-2 shares homology with several other kinases. Common off-targets for VEGFR-2 inhibitors include other members of the VEGFR family (VEGFR-1, VEGFR-3), PDGFRα and PDGFRβ, c-KIT, CSF1R, and RET[2][3]. Broader-spectrum inhibitors may also show activity against Raf kinases. The specific off-target profile depends entirely on the chemical scaffold of the inhibitor.
Q3: How can we experimentally determine the kinase selectivity profile of our new VEGFR-2 inhibitor?
A3: The most direct method is to perform a comprehensive kinase profiling assay. This is typically done by screening the compound against a large panel of purified kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). Hits from this initial screen should be followed up with dose-response experiments to determine the IC50 value for each potential off-target kinase. This provides a quantitative measure of selectivity.
Q4: Our inhibitor is causing significant cytotoxicity in a cell line that does not express high levels of VEGFR-2. How do we troubleshoot this?
A4: This is a strong indication of off-target toxicity.
-
Identify Expressed Kinases: Perform proteomic or transcriptomic analysis on your cell line to identify which kinases from your off-target list (determined in Q3) are endogenously expressed.
-
Correlate IC50 Values: Compare the cellular GI50 (concentration for 50% growth inhibition) in the sensitive cell line with the biochemical IC50 values for the identified off-target kinases. A strong correlation suggests one of these kinases may be responsible for the cytotoxic effect.
-
Use Rescue Experiments: If a specific off-target is suspected, you can try to "rescue" the phenotype by activating a downstream component of the affected pathway or by using a more selective inhibitor for that off-target as a control.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values for VEGFR-2 across different cell lines. | 1. Differences in cell permeability. 2. Presence of drug efflux pumps (e.g., P-glycoprotein). 3. Redundant signaling pathways compensating for VEGFR-2 inhibition in some cell lines. | 1. Verify target engagement in cells using a phospho-VEGFR-2 assay. 2. Test for the presence of efflux pump inhibitors. 3. Map the relevant signaling pathways in your cell lines. |
| High background signal in cellular phospho-VEGFR-2 assay. | 1. High basal level of autocrine VEGF signaling. 2. Non-specific antibody binding. | 1. Serum-starve cells before stimulation with exogenous VEGF. 2. Optimize antibody concentrations and blocking steps. 3. Include a negative control cell line with low/no VEGFR-2 expression. |
| Compound shows potent VEGFR-2 inhibition biochemically but weak activity in cellular assays. | 1. Poor cell membrane permeability. 2. High protein binding in cell culture media. 3. Rapid metabolic degradation of the compound by cells. | 1. Perform a cellular uptake assay. 2. Measure the free fraction of the compound in media. 3. Conduct a metabolic stability assay using liver microsomes or cell lysates. |
| Observed toxicity at high concentrations (e.g., >10 µM). | General cellular toxicity not related to specific kinase inhibition (e.g., membrane disruption, mitochondrial toxicity). | 1. Perform a panel of general toxicology assays (e.g., mitochondrial membrane potential, membrane integrity). 2. Compare with a structurally similar but inactive control compound. |
Quantitative Data Summary
The following table represents a hypothetical kinase selectivity profile for a novel inhibitor, "Hypothetinib," designed to target VEGFR-2. Data is presented as IC50 values, which represent the concentration of inhibitor required to reduce the activity of a specific kinase by 50%.
| Target Kinase | Family | IC50 (nM) | Selectivity (Fold vs. VEGFR-2) |
| VEGFR-2 | VEGFR | 6 | 1x (On-Target) |
| VEGFR-1 | VEGFR | 45 | 7.5x |
| VEGFR-3 | VEGFR | 150 | 25x |
| PDGFRβ | PDGFR | 618 | 103x |
| c-KIT | RTK | > 10,000 | > 1667x |
| FGFR1 | FGFR | 3,500 | 583x |
| CSF1R | RTK | 9,800 | 1633x |
| RET | RTK | > 10,000 | > 1667x |
| SRC | TK | > 10,000 | > 1667x |
This is example data. Actual results will vary based on the compound's chemical structure.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 of an inhibitor against a purified kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution (e.g., VEGFR-2) in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP at the Km concentration for the target kinase.
-
Serially dilute the test inhibitor in DMSO, then further dilute in kinase buffer to create 10X final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of 10X inhibitor solution to a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution and incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and quantify ATP consumption by adding 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes in the dark.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signal to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.
-
Cell Plating:
-
Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete growth medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the inhibitor. Include a DMSO vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Plot percent viability versus log[inhibitor concentration] and fit the data to determine the GI50 value.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway upon binding of VEGF-A.
Caption: Experimental workflow for identifying potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Reducing background signal in Vegfr-2-IN-30 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal and overcome common issues in Vegfr-2-IN-30 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with a reported IC50 of 66 nM. It also exhibits inhibitory activity against other kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1), with IC50 values of 180 nM, 98 nM, and 82 nM, respectively.[1] Understanding these off-target effects is crucial for interpreting assay results.
Q2: What are the common causes of high background signal in VEGFR2 kinase assays?
High background signal in VEGFR2 kinase assays, particularly those with fluorescent readouts, can stem from several sources:
-
Compound Autofluorescence: The inhibitor compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a high background signal independent of enzyme activity.[2]
-
Light Scattering: Precipitated compounds can cause light scattering, which can interfere with fluorescence-based readouts.[2]
-
Non-specific Binding: The inhibitor or detection reagents may bind non-specifically to the assay plate or other components, resulting in a false positive signal.[3]
-
Reagent-related Issues: This can include excess antibody concentrations in immunoassays or contaminated buffers.[3]
-
Cellular Autofluorescence: In cell-based assays, endogenous fluorophores within the cells can contribute to background noise.
-
Solvent Effects: The solvent used to dissolve the inhibitor, commonly DMSO, can sometimes interfere with the assay, although it is generally well-tolerated at low concentrations.
Q3: How can I minimize interference from the this compound compound itself?
To minimize interference from the test compound:
-
Run a Compound Interference Control: Test the compound in the assay without the enzyme to determine if it generates a signal on its own.
-
Use Red-Shifted Fluorophores: Assays using longer wavelength (far-red) fluorescent probes are less susceptible to interference from autofluorescent compounds.
-
Solubility is Key: Ensure your compound is fully dissolved in the assay buffer to prevent light scattering. Consider adjusting the solvent concentration or using a different solvent if precipitation is an issue.
Q4: What are the recommended control experiments for a this compound assay?
Incorporating proper controls is essential for reliable data. Key controls include:
-
No-Enzyme Control: To measure the background signal from the assay components in the absence of enzymatic activity.
-
No-Inhibitor (Vehicle) Control: To establish the baseline of maximum enzyme activity (100% activity). The vehicle should be the same solvent used for the inhibitor (e.g., DMSO).
-
Positive Control Inhibitor: A known VEGFR-2 inhibitor (e.g., Sorafenib) to validate the assay's ability to detect inhibition.
-
Compound Interference Control: As mentioned above, to check for autofluorescence or other interference from the test compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Compound autofluorescence | Run a compound-only control.Switch to a red-shifted fluorescent probe if possible.If using a fluorescence intensity-based assay, consider an alternative format like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). |
| Non-specific binding of detection reagents | Optimize the concentration of detection antibodies (if applicable).Include a blocking agent (e.g., BSA) in the assay buffer.Increase the number and duration of wash steps. | |
| Precipitated inhibitor | Ensure the inhibitor is fully dissolved in the solvent before diluting into the assay buffer.Check the final solvent concentration and ensure it is within the recommended limits for the assay (typically ≤1% DMSO).Consider using a different solvent if solubility is an issue. | |
| Low Signal-to-Background Ratio | Suboptimal enzyme concentration | Titrate the VEGFR-2 enzyme to determine the optimal concentration that provides a robust signal without excessive background. |
| Suboptimal ATP or substrate concentration | Determine the Km for ATP and the substrate to ensure you are using concentrations appropriate for the assay goals (e.g., at or near the Km for competitive inhibitor studies). | |
| Inactive enzyme | Ensure proper storage and handling of the VEGFR-2 enzyme.Test enzyme activity with a known substrate and positive control. | |
| Inconsistent Results (High Variability) | Pipetting errors | Use calibrated pipettes and proper pipetting techniques.For multi-well plates, prepare master mixes of reagents to minimize well-to-well variability. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment.Ensure even temperature distribution across the plate during incubations. | |
| Reagent instability | Prepare fresh reagents for each experiment.Avoid repeated freeze-thaw cycles of sensitive reagents like the enzyme and ATP. |
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target | IC50 (nM) |
| VEGFR-2 | 66 |
| PDGFR | 180 |
| EGFR | 98 |
| FGFR1 | 82 |
| [Data sourced from MedchemExpress.] |
Experimental Protocols
General Protocol for a Fluorescence-Based VEGFR-2 Kinase Assay
This protocol provides a general framework for a biochemical assay to determine the inhibitory activity of this compound against VEGFR-2. This is a generic protocol and should be optimized for your specific assay format (e.g., TR-FRET, FP) and reagents.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, MnCl2, DTT, and a blocking agent like BSA)
-
This compound (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., Sorafenib)
-
Stop solution (e.g., EDTA)
-
Assay plates (e.g., low-volume 384-well black plates)
-
Plate reader capable of detecting the specific fluorescence signal
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
Prepare the enzyme and substrate/ATP master mixes in assay buffer at 2x the final concentration.
-
-
Assay Plate Setup:
-
Add the diluted this compound or control solutions to the appropriate wells of the assay plate.
-
Add the 2x enzyme master mix to all wells except the no-enzyme controls.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Kinase Reaction:
-
Add the 2x substrate/ATP master mix to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes). This should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Add the stop solution to all wells to terminate the kinase reaction.
-
-
Read the Plate:
-
Read the fluorescence signal on a compatible plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (from no-enzyme or no-substrate wells).
-
Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for High Background Signal
Caption: A logical workflow for troubleshooting high background signals in this compound assays.
References
Validation & Comparative
Validating the Inhibitory Effect of Vegfr-2-IN-30 on VEGFR-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vegfr-2-IN-30's performance against other established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in oncology and angiogenesis.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors exploit the VEGFR-2 signaling pathway to promote the growth of blood vessels that supply them with essential nutrients and oxygen, thereby facilitating tumor progression and metastasis. Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.
This compound is a potent inhibitor of VEGFR-2. This guide will compare its in vitro activity with that of other well-known, clinically relevant VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Axitinib.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | VEGFR-2 IC50 (nM) | Other Kinases Inhibited (IC50, nM) | Reference |
| This compound (Compound 8f) | 66 | PDGFR (180), EGFR (98), FGFR1 (82) | [1][2] |
| Sorafenib | 90 | Raf-1 (6), B-Raf (22), PDGFR-β (57), c-KIT (68) | |
| Sunitinib | 10 | PDGFRα, PDGFRβ, c-KIT, FLT3, RET | |
| Axitinib | 0.2 | PDGFRα, PDGFRβ, c-KIT |
Note: IC50 values can vary between different assay conditions and experimental setups. The data presented here is for comparative purposes.
In Vitro Efficacy of this compound
Beyond its direct enzymatic inhibition of VEGFR-2, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines.
| Assay | Cell Line | Treatment Concentration | Effect | Reference |
| Wound Healing Assay | HUVEC | 10 µg/mL (72h) | Reduced cell migration | [2] |
| Cell Cycle Analysis | UO-31 (Renal Cancer) | 5.29 µM (24h) | Cell cycle arrest at S-phase | [2] |
| Apoptosis Assay | UO-31 (Renal Cancer) | 5.29 µM (24h) | Induction of early and late apoptosis; Increased Bax/Bcl-2 ratio; Increased active caspase-3 | [1] |
Visualizing Key Pathways and Workflows
To better understand the context of VEGFR-2 inhibition, the following diagrams illustrate the VEGFR-2 signaling pathway and a general experimental workflow for validating inhibitor efficacy.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: General experimental workflow for validating a kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common protocols used to assess VEGFR-2 inhibitor efficacy.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Principle: This assay measures the phosphorylation of a substrate by the purified VEGFR-2 kinase domain in the presence of ATP. The amount of ATP consumed is inversely proportional to the inhibitory activity of the compound.
General Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR-2 enzyme, a suitable kinase buffer, and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) and control inhibitors to the wells. Include a no-inhibitor control (positive control) and a no-enzyme control (negative control).
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Proliferation Assay
Objective: To assess the effect of a VEGFR-2 inhibitor on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
Principle: HUVEC proliferation is stimulated by VEGF. An effective VEGFR-2 inhibitor will block this stimulation and reduce cell proliferation, which can be measured using a cell viability assay.
General Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To reduce basal proliferation, starve the cells in a low-serum medium for several hours.
-
Treatment: Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF (e.g., 10-50 ng/mL). Include controls for no treatment, VEGF alone, and inhibitor alone.
-
Incubation: Incubate the plate for 48-72 hours to allow for cell proliferation.
-
Quantification of Proliferation: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the VEGF-stimulated control and calculate the percentage of inhibition of proliferation. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
Cellular VEGFR-2 Phosphorylation Assay (Western Blot)
Objective: To confirm that the inhibitor blocks VEGFR-2 signaling within a cellular context by measuring the phosphorylation of the receptor.
Principle: Upon binding of VEGF, VEGFR-2 undergoes autophosphorylation on specific tyrosine residues. A Western blot using a phospho-specific antibody can detect this activation. An effective inhibitor will reduce the level of phosphorylated VEGFR-2.
General Protocol:
-
Cell Culture and Starvation: Culture a suitable cell line (e.g., HUVECs) and serum-starve them to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the test compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 or a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent inhibitor of VEGFR-2 with an IC50 of 66 nM. Its efficacy is comparable to that of the established inhibitor Sorafenib. While less potent than Sunitinib and Axitinib in direct kinase inhibition, this compound demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells at micromolar concentrations. Its activity against other kinases such as PDGFR, EGFR, and FGFR1 suggests a multi-targeted profile that could be advantageous in certain therapeutic contexts. The experimental data and protocols provided in this guide offer a solid foundation for researchers to further evaluate and compare the utility of this compound in their specific research applications.
References
Unveiling the Selectivity of VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific kinase inhibitors is a cornerstone of targeted cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. While numerous VEGFR-2 inhibitors have been developed, their clinical efficacy and side-effect profiles are often dictated by their cross-reactivity with other receptor tyrosine kinases (RTKs). Understanding the selectivity profile of a VEGFR-2 inhibitor is therefore paramount.
This guide provides a comparative analysis of the cross-reactivity of several exemplary VEGFR-2 inhibitors. As no public data could be found for a compound designated "Vegfr-2-IN-30," this document uses publicly available data for other well-characterized VEGFR-2 inhibitors to illustrate the principles and data presentation crucial for evaluating kinase inhibitor selectivity. We will examine the selectivity profiles of CHMFL-VEGFR2-002, Rivoceranib, Sunitinib, and Regorafenib.
Comparative Kinase Selectivity Profiles
The following table summarizes the inhibitory activity of selected compounds against VEGFR-2 and a panel of other kinases. It is important to note that the data is compiled from various sources and assay formats, which should be considered when making direct comparisons.
| Target Kinase | CHMFL-VEGFR2-002 (GI₅₀, nM)¹ | Rivoceranib (IC₅₀, nM)² | Sunitinib (Kd, nM)³ | Regorafenib (Kd, nM)⁴ |
| VEGFR-2 (KDR) | 150 | 16 | 8 | 28 |
| VEGFR-1 (FLT1) | >10,000 | >95% inhibition⁵ | 15 | 15 |
| VEGFR-3 (FLT4) | >10,000 | >95% inhibition⁵ | 6.3 | 23 |
| PDGFRβ | 618 | >95% inhibition⁵ | 0.8 | 11 |
| PDGFRα | 620 | Data not available | 12 | 8.3 |
| KIT | >10,000 | 47.3% inhibition⁵ | 4 | 6.9 |
| RET | >10,000 | 71.7% inhibition⁵ | 50 | 5.2 |
| FGFR1 | >10,000 | Data not available | 120 | 270 |
| FGFR2 | >10,000 | Data not available | 200 | 440 |
| CSF1R | >10,000 | Data not available | 14 | 100 |
| ABL1 | >10,000 | Data not available | 180 | 1100 |
| SRC | >10,000 | Data not available | 110 | 160 |
¹Data Source: --INVALID-LINK--. GI₅₀ values are from a BaF3 cell proliferation assay. ²Data Source: --INVALID-LINK--. Full panel data not publicly available.[1] ³Data Source: --INVALID-LINK--. Kd values from KINOMEscan® assay. ⁴Data Source: --INVALID-LINK--. Kd values from KINOMEscan® assay.[2] ⁵Note on Rivoceranib Data: Rivoceranib was identified as a highly selective VEGFR-2 inhibitor in a screen of 270 kinases. At a concentration of 160 nM, it demonstrated >95% inhibition of VEGFR-1, VEGFR-3, and PDGFRβ, and significant inhibition of RET and KIT as noted.[1][3]
From the available data, CHMFL-VEGFR2-002 and Rivoceranib appear to be highly selective for VEGFR-2, with minimal off-target activity against the tested kinases at the concentrations evaluated.[4] In contrast, Sunitinib and Regorafenib are multi-targeted kinase inhibitors, showing potent inhibition of other RTKs such as PDGFR, KIT, and RET, in addition to the VEGFR family.
Experimental Protocols
A detailed understanding of the methodologies used to generate selectivity data is crucial for its correct interpretation. Below is a representative protocol for a competitive binding kinase assay, such as the KINOMEscan® platform, which is widely used for kinase inhibitor profiling.
KINOMEscan® Competition Binding Assay Protocol
This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
1. Reagent Preparation:
- Kinases: A panel of DNA-tagged kinases are expressed and purified.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
- Test Compound: The inhibitor to be profiled is serially diluted in DMSO to create a concentration gradient.
2. Assay Procedure:
- Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound at various concentrations are combined in a multi-well plate. A DMSO-only control is included to determine the 100% binding signal.
- Incubation: The reaction plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
- Washing: The beads are washed to remove unbound kinase and test compound.
- Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
3. Data Analysis:
- The amount of kinase bound to the beads is measured for each concentration of the test compound and compared to the DMSO control.
- The results are typically expressed as percent of control.
- Dissociation constants (Kd) are calculated by plotting the percent of control against the test compound concentration and fitting the data to a standard dose-response curve. A lower Kd value indicates a higher binding affinity of the compound for the kinase.
Visualizing Key Concepts
To further aid in the understanding of the context of this research, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for kinase inhibitor profiling.
Caption: A simplified diagram of the VEGFR-2 signaling cascade.
Caption: Workflow for a kinase inhibitor profiling assay.
References
- 1. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of VEGFR-2 Targeted Cancer Therapies: A Comparative Analysis of Vegfr-2-IN-30 and Bevacizumab
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of two distinct inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway: the small molecule inhibitor Vegfr-2-IN-30 and the monoclonal antibody bevacizumab. This comparison aims to inform preclinical research and drug development decisions by presenting available efficacy data, outlining detailed experimental methodologies, and visualizing the targeted signaling pathway.
Mechanism of Action: A Tale of Two Inhibitors
This compound and bevacizumab both disrupt the VEGFR-2 signaling cascade, a critical pathway in angiogenesis (the formation of new blood vessels) that is often hijacked by tumors to support their growth and metastasis. However, they achieve this through fundamentally different mechanisms.
Bevacizumab , a humanized monoclonal antibody, functions extracellularly by directly binding to and neutralizing the Vascular Endothelial Growth Factor A (VEGF-A).[1] This prevents VEGF-A from binding to its receptor, VEGFR-2, on the surface of endothelial cells, thereby inhibiting the downstream signaling that leads to cell proliferation, migration, and new blood vessel formation.[1]
This compound , in contrast, is a small molecule inhibitor that acts intracellularly. It directly targets the tyrosine kinase domain of VEGFR-2, preventing the autophosphorylation and activation of the receptor even if VEGF-A is bound. In addition to its potent inhibition of VEGFR-2, this compound has been shown to inhibit other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1).
In Vivo Efficacy: A Data-Driven Comparison
A direct head-to-head in vivo comparison of this compound and bevacizumab is not currently available in the published literature. However, this section summarizes the available preclinical in vivo data for bevacizumab and the in vitro potency of this compound to provide a basis for indirect comparison.
Bevacizumab: In Vivo Tumor Growth Inhibition
Bevacizumab has been extensively studied in various preclinical xenograft models, demonstrating significant anti-tumor efficacy. The following table summarizes key findings from selected in vivo studies.
| Tumor Model | Animal Model | Bevacizumab Dose & Schedule | Key Findings |
| HT-29 (Colon) | Nude Mice | 1-10 mg/kg, every 3 days | Significant tumor growth inhibition (p<0.001).[1] |
| NCI:H460 (NSCLC) | Nude Mice | 1-10 mg/kg, every 3 days | Additive effect when combined with docetaxel (p<0.01).[1] |
| MIA PaCa-2 (Pancreas) | Nude Mice | 1-10 mg/kg, every 3 days | Significantly increased tumor growth inhibition with gemcitabine (p<0.05).[1] |
| BxPC-3 (Pancreas) | Nude Mice | 1-10 mg/kg, every 3 days | Significantly increased tumor growth inhibition with gemcitabine (p<0.001). |
| Neuroblastoma (SK-N-AS, IMR-32, SH-SY5Y) | Immunodeficient Mice | 5 mg/kg, twice weekly | Significantly reduced tumor growth (p < 0.01-0.05) and angiogenesis (30-63% reduction). |
| Feline Mammary Carcinoma | Nude Mice | Not Specified | Suppressed tumor growth by inhibiting angiogenesis and enhancing apoptosis. |
| Malignant Fibrous Histiocytoma (NaraH) | Athymic Nude Mice | 2 mg/kg, twice a week for 4 weeks | Significantly inhibited tumor growth compared to the control group. |
| Canine Osteosarcoma | Athymic Nude Mice | Low-dose and High-dose | Significantly delayed tumor growth in a dose-dependent manner. |
This compound: In Vitro Potency
As of the latest literature review, no in vivo efficacy data for this compound has been published. Its anti-angiogenic potential is currently characterized by its in vitro inhibitory concentrations.
| Target | IC₅₀ |
| VEGFR-2 | 66 nM |
| PDGFR | 180 nM |
| EGFR | 98 nM |
| FGFR1 | 82 nM |
Experimental Protocols
To facilitate the design of future comparative studies, this section provides detailed, generalized protocols for key in vivo experiments used to assess anti-angiogenic and anti-tumor efficacy.
Human Tumor Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a test compound.
1. Cell Culture and Animal Model:
- Human tumor cell lines (e.g., HT-29, A549) are cultured in appropriate media and conditions.
- Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used as hosts.
2. Tumor Implantation:
- Tumor cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture with an extracellular matrix like Matrigel.
- A specific number of cells (e.g., 1 x 10⁶ to 10 x 10⁶) in a defined volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- The test compound (e.g., this compound or bevacizumab) is administered according to the planned dosing schedule (e.g., intraperitoneally, intravenously, or orally). The control group receives a vehicle control.
4. Efficacy Endpoints:
- Tumor growth inhibition is the primary endpoint, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
- Body weight is monitored as an indicator of toxicity.
- At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
Directed In Vivo Angiogenesis Assay (DIVAA)
This assay provides a quantitative measure of angiogenesis in vivo.
1. Angioreactor Preparation:
- Small, sterile silicone cylinders (angioreactors) are filled with a basement membrane extract (e.g., Matrigel) mixed with or without the test compound and/or a pro-angiogenic factor (e.g., VEGF, FGF).
2. Implantation:
- The angioreactors are subcutaneously implanted into the dorsal flank of mice.
3. Incubation Period:
- The implants are left in place for a defined period (e.g., 10-14 days) to allow for vascularization.
4. Quantification of Angiogenesis:
- The angioreactors are explanted, and the ingrown vascularized tissue is harvested.
- The extent of angiogenesis can be quantified by several methods:
- Fluorometric analysis: Endothelial cells can be labeled with a fluorescently tagged lectin, and the fluorescence intensity is measured.
- Immunohistochemistry: Sections of the Matrigel plug can be stained for endothelial cell markers like CD31, and the microvessel density is quantified.
VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in mediating the pro-angiogenic signals of VEGF-A.
Conclusion
Both this compound and bevacizumab target the critical VEGFR-2 signaling pathway, but through distinct mechanisms that may offer different therapeutic advantages and disadvantages. Bevacizumab, a well-established anti-angiogenic therapy, has demonstrated significant in vivo efficacy in a wide range of preclinical tumor models. While in vivo data for this compound is not yet available, its potent in vitro inhibition of VEGFR-2 and other key oncogenic kinases suggests it may be a promising therapeutic candidate. Further preclinical in vivo studies are necessary to directly compare the efficacy and safety profiles of these two agents and to fully elucidate the therapeutic potential of this compound. The experimental protocols provided in this guide offer a framework for conducting such crucial comparative studies.
References
Benchmarking Sunitinib Against Next-Generation VEGFR-2 Inhibitors: A Comparative Guide
In the landscape of anti-angiogenic cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone strategy. While first-generation inhibitors like Sunitinib have paved the way, a new wave of next-generation inhibitors has emerged, offering improved potency, selectivity, and clinical efficacy. This guide provides an objective comparison of Sunitinib against three prominent next-generation VEGFR-2 inhibitors: Regorafenib, Lenvatinib, and Cabozantinib, supported by experimental data.
In Vitro Potency and Selectivity Profile
The inhibitory activity of these compounds against VEGFR-2 and other key kinases is a critical determinant of their efficacy and potential off-target effects. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | VEGFR-2 IC50 (nM) | Other Key Kinase Targets (IC50 in nM) |
| Sunitinib | 80[1][2][3][4] | PDGFRβ (2)[1], c-Kit, FLT3 (30-250) |
| Regorafenib | 4.2 | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5) |
| Lenvatinib | 4 | VEGFR1 (22), VEGFR3 (5.2), FGFR1-4, PDGFRα/β, c-Kit, RET |
| Cabozantinib | 0.035 | c-Met (1.3), RET (4), c-Kit (4.6), FLT1/3/4, Tie2, AXL |
As evidenced by the data, the next-generation inhibitors Lenvatinib, Regorafenib, and particularly Cabozantinib, demonstrate significantly higher potency against VEGFR-2 compared to Sunitinib. Furthermore, these newer agents possess distinct selectivity profiles, targeting additional kinases implicated in tumor progression and resistance, such as c-Met, FGFR, and RET.
Clinical Efficacy: Head-to-Head Comparison
Clinical trials provide the most definitive evidence of a drug's therapeutic benefit. The CABOSUN trial, a randomized phase II study, directly compared Cabozantinib with Sunitinib as a first-line treatment for patients with advanced renal cell carcinoma (RCC) with intermediate or poor risk.
| Clinical Trial (CABOSUN) | Cabozantinib | Sunitinib |
| Median Progression-Free Survival (PFS) | 8.6 months | 5.3 months |
| Objective Response Rate (ORR) | 20% | 9% |
| Overall Survival (OS) - Median | 26.6 months | 21.2 months |
The results from the CABOSUN trial demonstrated a clinically meaningful and statistically significant improvement in progression-free survival and objective response rate for patients treated with Cabozantinib compared to Sunitinib.
Visualizing Key Biological and Experimental Processes
To better understand the context of this comparison, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the inhibitory activity of a compound against the VEGFR-2 enzyme.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. Low kinase activity (high inhibition) results in a high luminescent signal.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase buffer.
-
ATP.
-
Poly (Glu, Tyr) 4:1 substrate.
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
Test compounds dissolved in DMSO.
-
96-well or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add the VEGFR-2 enzyme and substrate to the wells of the assay plate.
-
Add the diluted test compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the luminescent kinase assay reagent.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells reduce the yellow MTT to purple formazan crystals.
-
Materials:
-
HUVECs.
-
Endothelial cell growth medium.
-
Test compounds.
-
MTT solution.
-
Solubilization solution (e.g., DMSO or isopropanol with HCl).
-
96-well plates.
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human tumor cell line that is dependent on angiogenesis (e.g., A498 renal cancer cells).
-
Test compounds formulated for in vivo administration (e.g., oral gavage).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inject human tumor cells subcutaneously into the flank of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and a vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for microvessel density).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
References
A Comparative Pharmacokinetic Profile: Vegfr-2-IN-30 and Axitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison between the investigational VEGFR-2 inhibitor, Vegfr-2-IN-30, and the approved multi-targeted tyrosine kinase inhibitor, axitinib. This objective analysis, supported by available experimental data, aims to inform preclinical and clinical research decisions in the development of novel anti-angiogenic therapies.
Introduction
Both this compound and axitinib target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, thereby impeding cancer progression. While axitinib is a well-characterized drug with extensive clinical data, this compound is a newer investigational molecule. Understanding their comparative pharmacokinetic profiles is crucial for evaluating their therapeutic potential.
Mechanism of Action
This compound is a potent and selective inhibitor of VEGFR-2. In preclinical studies, it has demonstrated inhibitory activity against VEGFR-2 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its mechanism involves blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the autophosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.
Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[1][2] By binding to the intracellular tyrosine kinase domain of these receptors, axitinib blocks the signaling cascades that lead to angiogenesis.[2] This inhibition ultimately suppresses tumor growth and vascular permeability.[2]
Pharmacokinetic Data Summary
The following tables summarize the available pharmacokinetic parameters for this compound and axitinib. It is important to note that the data for this compound is based on preclinical in vitro assessments, and in vivo pharmacokinetic data is not yet publicly available. In contrast, axitinib has been extensively studied in both preclinical models and human clinical trials.
Table 1: In Vitro Activity
| Parameter | This compound | Axitinib |
| Target | VEGFR-2 | VEGFR-1, -2, -3 |
| IC50 (VEGFR-2) | Not Reported | 0.2 nM |
Table 2: Preclinical Pharmacokinetics (Animal Models)
| Parameter | This compound | Axitinib |
| Species | Not Reported | Mouse, Dog |
| Route of Administration | Not Reported | Oral |
| Bioavailability | Not Reported | 16% (Mouse), 59% (Dog)[3] |
| Tmax | Not Reported | 0.2 - 4.7 hours |
| Clearance | Not Reported | 1.5 L/h/kg (Mouse), 0.72 L/h/kg (Dog) |
Table 3: Human Pharmacokinetics (Axitinib)
| Parameter | Value |
| Route of Administration | Oral |
| Absolute Bioavailability | 58% |
| Tmax (Time to Peak Concentration) | 2.5 - 4.1 hours |
| Protein Binding | >99% (primarily to albumin) |
| Volume of Distribution (Vd) | 160 L |
| Metabolism | Primarily hepatic via CYP3A4/5; minor roles for CYP1A2, CYP2C19, and UGT1A1 |
| Major Metabolites | Sulfoxide and N-glucuronide derivatives (pharmacologically inactive) |
| Elimination Half-life (t1/2) | 2.5 - 6.1 hours |
| Excretion | Primarily in feces (as metabolites and unchanged drug); minor renal excretion |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of pharmacokinetic properties.
In Vitro VEGFR-2 Inhibition Assay (General Protocol)
A representative protocol for determining the in vitro inhibitory activity of a compound like this compound against VEGFR-2 would involve a kinase activity assay.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The VEGFR-2 enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound or axitinib) in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Pharmacokinetic Study in Rodents (General Protocol for a Novel VEGFR-2 Inhibitor)
To determine the in vivo pharmacokinetic profile of a new chemical entity like this compound, a study in a rodent model (e.g., rats or mice) would be conducted.
-
Animal Model: Male and female Sprague-Dawley rats or BALB/c mice.
-
Drug Administration:
-
Intravenous (IV) Administration: The compound is formulated in a suitable vehicle and administered as a single bolus dose via the tail vein to determine key parameters like clearance and volume of distribution.
-
Oral (PO) Administration: The compound is administered by oral gavage to assess oral bioavailability and absorption rate.
-
-
Blood Sampling: Serial blood samples are collected from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. Plasma is separated by centrifugation.
-
Bioanalytical Method: The concentration of the compound in plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2). Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
Pharmacokinetic Analysis of Axitinib in Human Studies
The pharmacokinetic properties of axitinib in humans have been characterized in multiple clinical trials.
-
Study Design: Phase I, II, and III clinical trials involving patients with various cancer types.
-
Dosing: Axitinib is administered orally, typically as a starting dose of 5 mg twice daily.
-
Sample Collection: Plasma samples are collected at various time points after single and multiple doses to determine steady-state concentrations.
-
Analytical Method: Axitinib concentrations in plasma are measured using a validated LC-MS/MS method.
-
Population Pharmacokinetic Modeling: Data from multiple studies are often pooled and analyzed using population pharmacokinetic models to identify factors that may influence drug exposure and to provide dosing recommendations for specific patient populations.
Visualizing the VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in mediating angiogenic signals and highlights the point of intervention for inhibitors like this compound and axitinib.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound and axitinib.
Conclusion
Axitinib is a well-established VEGFR inhibitor with a thoroughly characterized pharmacokinetic profile in humans. Its oral bioavailability, rapid absorption, and predictable metabolism have contributed to its clinical success. For the investigational compound this compound, while in vitro data suggests potent VEGFR-2 inhibition, comprehensive in vivo pharmacokinetic studies are necessary to determine its absorption, distribution, metabolism, and excretion characteristics. Future preclinical and clinical investigations will be critical in defining the therapeutic window and potential advantages of this compound in the landscape of anti-angiogenic cancer therapies. The experimental protocols outlined in this guide provide a framework for conducting such essential studies.
References
In Vitro Validation of Vegfr-2-IN-30: A Comparative Guide to Downstream Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in vitro comparison of Vegfr-2-IN-30's effects on the downstream targets of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. The performance of this compound is compared with other established VEGFR-2 inhibitors, supported by experimental data from publicly available research.
Introduction to VEGFR-2 Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, and survival.[1][2] In cancer, tumor cells often exploit this pathway to promote angiogenesis, supplying tumors with necessary nutrients and oxygen for growth and metastasis.[3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are therefore a critical area of anti-cancer drug development.
Comparative Analysis of VEGFR-2 Inhibitors
This section compares the in vitro efficacy of this compound with other well-known VEGFR-2 inhibitors, Sorafenib and Sunitinib. The data is compiled from various studies to provide a comparative overview.
Table 1: Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound | VEGFR-2 | 66 | Unpublished |
| Sorafenib | VEGFR-2 | 3.12 - 90 | [4][5] |
| Sunitinib | VEGFR-2 | - |
Note: IC50 values can vary between different assay conditions and experimental setups.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | - | - | - |
| Sorafenib | HepG2 | 2.17 | |
| Sorafenib | MCF-7 | 3.51 | |
| Sorafenib | A549 | 14.10 | |
| Compound 11 | HepG-2 | 9.52 | |
| Compound 2l | K562 | 1.30 |
Note: Data for this compound's anti-proliferative activity in specific cell lines was not available in the public domain. The table includes data for other inhibitors for comparative context.
Table 3: Effect on Apoptosis
| Compound | Cell Line | Assay | Results | Reference |
| This compound | - | - | - | - |
| Compound 11 | HepG-2 | Annexin V-FITC/PI | Increased apoptosis from 5% to 44% | |
| Compound 2l | K562 | Annexin V-FITC/PI | Dose-dependent increase in early and late apoptosis |
Note: Quantitative data on the specific effect of this compound on apoptosis is not publicly available. The table presents data for other VEGFR-2 inhibitors to illustrate common assay endpoints.
Downstream Signaling Pathway Analysis
While direct quantitative data on the effect of this compound on the phosphorylation of downstream targets like ERK and Akt is not available in the public domain, the following diagram illustrates the key signaling pathways targeted by VEGFR-2 inhibitors. The inhibition of VEGFR-2 is expected to lead to a downstream reduction in the phosphorylation of these key signaling molecules.
VEGFR-2 signaling cascade and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Phosphorylated Proteins (p-VEGFR2, p-ERK, p-Akt)
Objective: To quantify the levels of phosphorylated VEGFR-2, ERK, and Akt in response to inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate human umbilical vein endothelial cells (HUVECs) or other relevant cell lines and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours. Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for p-VEGFR2 (Tyr1175), p-ERK1/2 (Thr202/Tyr204), or p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each respective target and to a loading control (e.g., GAPDH or β-actin).
Workflow for Western Blot analysis of phosphorylated proteins.
HUVEC Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of inhibitors on the migration of endothelial cells.
Protocol:
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.
-
Cell Seeding: Seed the HUVEC suspension into the upper chamber of the transwell inserts, with or without the test inhibitors.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
Staining and Visualization: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the inhibitor for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
The available data indicates that this compound is a potent inhibitor of VEGFR-2 kinase activity. While direct comparative data on its effects on downstream signaling pathways and apoptosis induction are limited in the public domain, its mechanism of action strongly suggests it will modulate these processes in a manner comparable to other well-characterized VEGFR-2 inhibitors. Further head-to-head in vitro studies are warranted to fully elucidate the comparative efficacy of this compound on these critical downstream events. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.
References
- 1. Phosphorylation of Akt and ERK1/2 Is Required for VEGF-A/VEGFR2-Induced Proliferation and Migration of Lymphatic Endothelium | PLOS One [journals.plos.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Vegfr-2-IN-30 on different tumor cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Vegfr-2-IN-30
This compound is a small molecule inhibitor of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the signaling cascade that leads to endothelial cell proliferation, migration, and survival.
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGF, a potent mitogen, binds to and activates VEGFR-2, triggering a downstream signaling cascade that promotes angiogenesis. Key pathways activated include the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are crucial for endothelial cell function. This compound, by inhibiting VEGFR-2, effectively curtails these pro-angiogenic signals.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Comparative Efficacy Data
Currently, published data on the half-maximal inhibitory concentration (IC50) of this compound against a panel of tumor cell lines is limited. The available data focuses on its enzymatic and cellular activity in specific contexts. For a broader perspective, this section presents the known IC50 values for this compound alongside those of the well-established VEGFR-2 inhibitors, Sorafenib and Sunitinib, against various cancer cell lines. It is crucial to note that these values are compiled from different studies and do not represent a direct head-to-head comparison.
Table 1: Enzymatic Inhibitory Activity
| Inhibitor | Target | IC50 (nM) |
| This compound | VEGFR-2 | 66 |
| PDGFR | 180 | |
| EGFR | 98 | |
| FGFR1 | 82 | |
| Sorafenib | VEGFR-2 | 90 |
| Sunitinib | VEGFR-2 | 9 |
Table 2: Anti-proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | This compound | Sorafenib | Sunitinib |
| UO-31 | Renal Cancer | Data not available | 2.8 | 0.015 |
| HUVEC | Endothelial | Inhibits migration | 0.02 | 0.005 |
| A549 | Lung Cancer | Data not available | 6.2 | 5.8 |
| MCF-7 | Breast Cancer | Data not available | 4.5 | 7.3 |
| HepG2 | Liver Cancer | Data not available | 5.5 | 6.8 |
| HCT116 | Colon Cancer | Data not available | 5.8 | 4.1 |
Note: The IC50 values for Sorafenib and Sunitinib are approximate and can vary between studies and experimental conditions.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are standardized protocols for key assays used to evaluate the efficacy of VEGFR-2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or other inhibitors for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Caption: Workflow for a typical cell viability assay.
Western Blot Analysis for VEGFR-2 Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR-2, indicating its activation.
-
Cell Lysis: Treat cells with the inhibitor and/or VEGF, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total VEGFR-2).
Caption: General workflow for Western Blot analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the inhibitor for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caption: Workflow for apoptosis detection by flow cytometry.
Conclusion
This compound demonstrates potent inhibition of the VEGFR-2 enzyme, a critical target in cancer therapy. While comprehensive comparative data on its anti-proliferative effects across a wide range of tumor cell lines is not yet available, its known activity warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound in oncology. As more research becomes available, a more direct and comprehensive comparison with other VEGFR-2 inhibitors will be possible.
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Guide for Vegfr-2-IN-30
Vegfr-2-IN-30 is a potent inhibitor of VEGFR-2 with an IC50 of 66 nM.[1] It also shows inhibitory activity against PDGFR, EGFR, and FGFR1.[1] Given its biological activity, it should be handled as a potentially hazardous compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound, particularly when handling the compound in its solid, powdered form. The following table outlines the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.[2] Gloves: Two pairs of nitrile gloves (double-gloving).[2][3] Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent dedicated lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a splash risk. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Guidance for Safe Handling
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. Potent kinase inhibitors are often stored at -20°C.
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
3. Solution Preparation:
-
Environment: Conduct all procedures involving the handling of solid this compound within a chemical fume hood.
-
Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound.
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.
Disposal Plan: Managing Contaminated Waste
All waste materials contaminated with this compound must be treated and disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Contaminated Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container that is labeled for hazardous chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
